This compound is a biologically active secondary metabolite belonging to the naphtho-γ-pyrone structural class that was first isolated from fungal species. The compound has gained significant research interest due to its potent biological activities against cancer cells and pathogenic bacteria. The identified fungal source of this compound is Cosmospora vilior (now reclassified as Pseudocosmospora eutypellae), which was isolated from fermented broth samples [1] [2]. This assomycetous fungus produces this compound through specialized metabolic pathways, specifically non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems, which are characteristic of fungal secondary metabolism [3].
Taxonomically, Cosmospora vilior has been reclassified to Pseudocosmospora eutypellae based on multilocus phylogenetic analysis using ITS, LSU, MCM7, rpb1, tef1, and tub genes [4] [5]. This fungal genus is characterized by small, reddish, smooth, thin-walled perithecia and an acremonium-like anamorph. Notably, these fungi are mycoparasites that specifically target canker pathogens from the genera Eutypa and Eutypella (Ascomycota, Sordariomycetes, Xylariales, Diatrypaceae) [4]. This ecological niche suggests that this compound may function as a defensive compound in fungal-fungal interactions, which potentially explains its broad bioactivity against multiple biological systems.
This compound demonstrates potent growth-inhibitory and apoptotic activity against human non-small-cell lung cancer A549 cells in a concentration-dependent manner. The half-maximal inhibitory concentration (IC(_{50})) value against this cell line was determined to be 2.8 μM at 48 hours [1] [2]. The compound exerts its anticancer effects through multiple interconnected molecular mechanisms that ultimately lead to programmed cell death. The primary mechanisms include:
Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest through down-regulation of key cell cycle regulatory proteins including cyclin D1, cyclin E, Cdk 2, and Cdk 4 [1]. This arrest prevents cancer cells from progressing through the cell cycle and entering the DNA synthesis phase.
Mitochondrial Disruption: Treatment with this compound results in reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP), indicating severe mitochondrial dysfunction [1] [2]. This mitochondrial disruption is a critical event in the intrinsic pathway of apoptosis.
Apoptosis Induction: this compound markedly increases the hypodiploid sub-G1 phase population, characteristic of apoptotic cells. At the molecular level, it reduces the expression of anti-apoptotic proteins survivin and Bcl-xL, while inducing activation of caspase-8, -9, and -3 and cleavage of poly(ADP-ribose) polymerase (PARP) [1]. The broad-spectrum caspase inhibitor Z-VAD-fmk significantly suppresses this compound-induced apoptosis, confirming the involvement of caspase-dependent pathways.
Autophagy Induction: this compound triggers LC3 II expression, a key autophagic marker, suggesting that autophagy may contribute to its antiproliferative effects either independently or in concert with apoptotic mechanisms [1].
Recent investigations have demonstrated that this compound exhibits significant activity against various acute myeloid leukemia (AML) cell lines. Research conducted in 2023 revealed that this compound reduced cell viability in 12 different AML cell lines with IC(_{50}) values ranging from 0.45 to >20 μM [6]. The compound induced apoptosis in a concentration-dependent manner across all tested leukemic models and was particularly effective against venetoclax-resistant AML cells.
The mechanism in AML cells involves several key processes:
DNA Damage Response: this compound treatment increases PARP1 cleavage and γH2AX levels, indicating activation of the DNA damage response and repair mechanisms [6].
Autophagy Induction: Reduced SQSTM1/p62 levels in U-937 and Kasumi-1 cells suggest activation of autophagic processes [6].
Synergistic Effects with Venetoclax: Low concentrations of this compound (2.5 μM) combined with venetoclax (5 μM) induced apoptosis in more than 95% of OCI-AML3 cells, a model notorious for venetoclax resistance in AML [6]. Similar synergistic effects were observed in other AML cell lines.
Table 1: Anticancer Activity of this compound Across Different Cancer Models
| Cancer Type | Cell Line | IC(_{50}) Value | Key Mechanisms | Experimental Conditions |
|---|---|---|---|---|
| Non-small Cell Lung Cancer | A549 | 2.8 μM | Mitochondrial disruption, ROS generation, caspase activation | 48-hour treatment [1] |
| Acute Myeloid Leukemia | Multiple (12 lines) | 0.45 ->20 μM | DNA damage, autophagy, MCL1 reduction | 72-hour treatment [6] |
| Acute Myeloid Leukemia | OCI-AML3 (with venetoclax) | Synergy at 2.5 μM | Enhanced apoptosis, PARP1 cleavage | Combination therapy [6] |
The signaling pathways through which this compound induces apoptosis can be visualized as follows:
> Figure 1: this compound-induced apoptotic signaling pathway. The diagram illustrates key molecular events including mitochondrial disruption, cell cycle arrest, DNA damage response, and subsequent caspase activation leading to apoptosis.
This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria, including clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA) [7] [8]. The compound functions through a unique mechanism by targeting the bacterial fatty acid synthesis pathway.
FabI Enzyme Inhibition: this compound specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial fatty acid biosynthesis pathway (FAS II) [7] [8]. This enzyme catalyzes the final and rate-limiting step in each cycle of bacterial fatty acid elongation. The IC(_{50}) values for FabI inhibition are 1.9 μM for *S. aureus* and 1.8 μM for *E. coli* [7].
Correlation with Antibacterial Activity: The FabI-inhibitory activities of this compound and its derivatives show strong correlation with antibacterial activity as well as inhibition of cellular fatty acid biosynthesis [7]. Importantly, FabI-overexpressing *S. aureus* exhibits reduced susceptibility to this compound compared to the wild-type strain, providing genetic evidence that FabI is the primary antibacterial target [7].
Structure-Activity Relationship: The methylether derivatives of this compound do not inhibit FabI, demonstrating the importance of specific functional groups for its antibacterial activity [7]. This structure-activity relationship provides insights for potential structural optimization.
Spectrum of Activity: this compound shows antibacterial activity against Gram-positive bacteria including S. aureus, S. epidermidis, and B. subtilis, but limited activity against Gram-negative bacteria [8]. However, when combined with the efflux pump inhibitor reserpine, this compound demonstrates enhanced activity against certain Gram-negative strains [8], suggesting that efflux systems may contribute to intrinsic resistance in these organisms.
Table 2: Antibacterial Activity Profile of this compound
| Bacterial Strain | Inhibition IC(_{50}) (μM) | Key Findings | Additional Notes |
|---|---|---|---|
| Staphylococcus aureus | 1.9 μM (FabI) | Primary molecular target identified | Activity maintained against MRSA and QRSA [7] |
| Escherichia coli | 1.8 μM (FabI) | Enzyme level inhibition | Limited whole cell activity due to permeability [7] |
| Multiple Gram-positive species | Not specified | Correlated with FabI inhibition | Includes S. epidermidis, B. subtilis [7] |
The standard experimental workflow for evaluating the anticancer properties of this compound involves a series of well-established cell-based assays that systematically examine different aspects of cell viability, cell cycle regulation, and apoptotic mechanisms.
> Figure 2: Experimental workflow for evaluating this compound's anticancer activity. The flowchart outlines key steps from cell culture to mechanistic studies.
Cell Viability Assessment (MTT Assay): Cells are seeded in 96-well plates and treated with graded concentrations of this compound (typically ranging from 0.000128 to 20 μM) for 48-72 hours [6]. MTT solution is added to each well and incubated for 2-4 hours. The formazan crystals formed by viable cells are dissolved in DMSO, and absorbance is measured at 570 nm. Viability is calculated as a percentage of untreated controls, and IC(_{50}) values are determined using nonlinear regression analysis.
Cell Cycle Analysis: Following treatment, cells are fixed in 70% ethanol, treated with RNase A, and stained with propidium iodide [1] [2]. DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2/M) is determined using appropriate software. The sub-G1 population represents apoptotic cells with fragmented DNA.
Apoptosis Detection: Apoptosis is quantified using Annexin V/propidium iodide double staining followed by flow cytometry [1] [6]. Annexin V binds to phosphatidylserine externalized on the cell surface during early apoptosis, while propidium iodide stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis).
Western Blot Analysis: Treated cells are lysed, proteins are separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies against target proteins including caspases, PARP, Bcl-xL, survivin, cyclins, CDKs, and LC3 [1] [2]. Detection is typically performed using enhanced chemiluminescence.
Mitochondrial Membrane Potential Assessment: The fluorescent dye JC-1 is used to monitor mitochondrial membrane potential [1]. In healthy cells with normal mitochondrial membrane potential, JC-1 forms red fluorescent aggregates. In cells with depolarized mitochondria, it remains in the green fluorescent monomeric form. The red/green fluorescence ratio is quantified by flow cytometry.
Reactive Oxygen Species Detection: Intracellular ROS levels are measured using the fluorescent probe DCFH-DA [1]. This non-fluorescent compound is converted to highly fluorescent DCF by cellular ROS. Fluorescence intensity is measured by flow cytometry or fluorescence microscopy.
FabI Enzyme Inhibition Assay: FabI activity is measured by monitoring the decrease in NADH absorbance at 340 nm [7] [8]. The reaction mixture typically contains 100 mM sodium phosphate buffer (pH 7.5), 100 μM NADH, 50 μM crotonyl-CoA, and purified FabI enzyme. This compound is added at various concentrations, and the initial rate of NADH oxidation is measured.
Antibacterial Susceptibility Testing: The minimal inhibitory concentrations (MICs) are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines [7] [8]. Bacterial strains are incubated with serial dilutions of this compound in appropriate media for 16-20 hours at 37°C. The MIC is defined as the lowest concentration that completely inhibits visible growth.
Cellular Fatty Acid Synthesis Inhibition: Bacterial cells are grown in the presence of this compound, followed by extraction and analysis of fatty acids using gas chromatography to demonstrate specific inhibition of fatty acid biosynthesis [7].
Based on the compelling biological activities demonstrated across multiple studies, this compound presents several promising research and therapeutic applications:
Oncology Therapeutics Development: The dual mechanism of action targeting both cell cycle progression and apoptosis induction makes this compound a promising candidate for development as an anticancer therapeutic, particularly for non-small cell lung cancer and acute myeloid leukemia [1] [6]. Its ability to overcome venetoclax resistance in AML models suggests potential for combination therapies in treatment-resistant hematological malignancies.
Antibacterial Drug Development: As a first-in-class FabI-directed antibacterial of microbial origin, this compound provides a new structural scaffold for developing antibiotics targeting multidrug-resistant Gram-positive pathogens, including MRSA [7] [8]. Its novel mechanism avoids cross-resistance with existing antibiotic classes.
Selective Cytotoxicity Exploitation: The differential sensitivity between cancer cells and healthy peripheral blood mononuclear cells (IC(_{50}) 3.7-8.8 μM for healthy cells vs. 0.45->20 μM for cancer cells) suggests a potentially favorable therapeutic window that could be exploited for selective anticancer targeting [6].
Chemical Biology Tool Compound: this compound serves as a valuable tool compound for studying mitochondrial function, apoptosis signaling pathways, and cell cycle regulation in various biological systems [1] [2].
Combination Therapy Strategy: The demonstrated synergistic effects with venetoclax in AML models support further investigation of this compound in rational combination therapies, particularly for overcoming drug resistance in cancer treatment [6].
This compound, a fungal-derived naphtho-γ-pyrone compound from Cosmospora vilior (now classified as Pseudocosmospora eutypellae), demonstrates remarkable biological activities with significant potential for therapeutic development. Its multifaceted mechanisms of action, including induction of mitochondrial disruption, cell cycle arrest, apoptosis, and autophagy in cancer cells, along with specific FabI inhibition in bacteria, highlight its value as a promising lead compound.
Cephalochromin is a bis-naphtho-γ-pyrone type mycotoxin, a class of compounds generated by fungal polyketide biosynthesis pathways [1]. These metabolites are formed through the dimerization of two naphtho-γ-pyrone monomers [2].
The table below summarizes the key confirmed biological activities of this compound, which drive research interest in its biosynthesis:
Table 1: Documented Bioactivities of this compound
| Activity | Mechanism / Target | Experimental Evidence | Citation |
|---|---|---|---|
| Anti-Phytopathogenic | Inhibition of pathogens Xanthomonas campestris and Phytophthora infestans | IC50 values of 0.9 and 1.7 µg/mL, respectively | [1] |
| Antibacterial (vs. Gram-positive) | Targets bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis | IC50 of 1.8-1.9 µM against FabI; active against S. aureus, including MRSA and QRSA strains | [3] [4] |
| Anticancer | Induces G0/G1 cell cycle arrest and mitochondria-mediated apoptosis in A549 human non-small-cell lung cancer cells | IC50 of 2.8 µM at 48 hours; down-regulates cyclin D1/E, Cdk 2/4; activates caspase cascade | [5] |
While the precise this compound BGC is not described, the following established experimental protocols are used to identify and characterize biosynthetic gene clusters for metabolites like it. The general workflow for this process can be visualized as follows:
This protocol involves using computational tools to identify potential BGCs within a fungal genome.
Once a candidate BGC is identified, its function must be experimentally verified.
This protocol involves transferring the entire BGC into a model host for production and study.
The following methodologies are critical for confirming the identity and purity of isolated compounds throughout the process:
Cephalochromin is a natural compound derived from the fungus Cosmopora vilior [1]. Recent research highlights its ability to induce apoptosis and inhibit cell proliferation in cancer models.
The proposed mechanism by which this compound induces cell death, particularly in Acute Myeloid Leukemia (AML), is multi-faceted. The diagram below illustrates the key pathways involved.
This compound's multi-target mechanism promotes apoptosis through BCL-2 protein modulation, DNA damage, and autophagy [1].
The primary data comes from a 2023 study that screened this compound across 12 different human AML cell lines to evaluate its antileukemic potential [1].
The cytotoxicity and synergistic effects of this compound were quantified as follows:
Table 1: Cytotoxicity of this compound in AML Cell Lines [1]
| Metric | Findings | Experimental Context |
|---|---|---|
| IC50 Range | 0.45 to >20 µM | Measured across 12 different AML cell lines after 72 hours of treatment. |
| Therapeutic Window | IC50 in healthy PBMCs: 3.7 to 8.8 µM | Suggests a potentially favorable selective toxicity towards cancer cells. |
Table 2: Synergistic Apoptosis with Venetoclax [1]
| Cell Line Model | This compound Concentration | Venetoclax Concentration | Reported Effect (Apoptosis) |
|---|---|---|---|
| OCI-AML3 (Venetoclax-resistant) | 2.5 µM | 5 µM | >95% of cells |
| U-937 (Partially resistant) | 2.5 µM | 2.5 µM | >95% of cells |
| Kasumi-1 (Partially resistant) | 2.5 µM | 0.6 µM | >95% of cells |
The study employed standard in vitro protocols to assess this compound's effects [1]:
Cell Viability (MTT) Assay
Apoptosis Analysis by Cell Cycle/FACS
Immunoblotting (Western Blot)
This compound is currently in the early preclinical research stage. Its most compelling documented effect is the synergistic induction of apoptosis when combined with the established BCL-2 inhibitor venetoclax, even in models known to be resistant to venetoclax alone [1]. This synergy is mechanistically supported by the observation that this compound can reduce levels of MCL-1, a known driver of resistance to BCL-2 inhibitors like venetoclax [1] [2].
It is important to note that while this compound's ability to reduce MCL-1 and induce autophagy is documented, the search results do not describe it as a direct, high-affinity BCL-2 inhibitor. Its mechanism appears to be more complex and multi-targeted.
Cephalochromin induces cell death through a multi-pronged attack on cancer cells. The following diagram integrates these key mechanisms into a coordinated signaling pathway.
Integrated mechanism of this compound shows cell cycle arrest, apoptosis, and autophagy induction [1] [2].
This compound's effectiveness has been quantified across multiple cell models. The table below shows its potency and demonstrates its synergistic potential with the approved drug venetoclax.
| Cell Line / Model | This compound IC₅₀ (µM) | Venetoclax IC₅₀ (µM) | Key Context |
|---|---|---|---|
| A549 (Lung Cancer) | 2.8 (at 48h) [2] | Not Tested | Original model for apoptotic activity [2] |
| OCI-AML3 (AML) | Not fully specified | High (Resistant) | Venetoclax-resistant model; 95% apoptosis with combo [1] |
| Kasumi-1 (AML) | IC₅₀ ~0.45 to >20 µM range [1] | Partially Resistant | Synergy observed with low-dose combo [1] |
| U-937 (AML) | IC₅₀ ~0.45 to >20 µM range [1] | Partially Resistant | Synergy observed with low-dose combo [1] |
| Healthy PBMCs | 3.7 - 8.8 µM [1] | Not Tested | Suggests a potential therapeutic window [1] |
To help you evaluate and potentially build upon this research, here are the core methodologies used in the cited studies.
1. Cell Viability and IC₅₀ Determination (MTT Assay)
2. Apoptosis Analysis (Flow Cytometry)
3. Cell Cycle Analysis (Flow Cytometry)
4. Protein Expression Analysis (Western Blot/Immunoblotting)
5. Assessment of Mitochondrial Membrane Potential (MMP)
The evidence positions this compound as a compelling candidate for further investigation, particularly in the context of therapy-resistant cancers. The most significant finding is its synergistic effect with venetoclax in models of acute myeloid leukemia (AML) that are otherwise partially or highly resistant to venetoclax alone [1]. This suggests a potential strategy to overcome drug resistance.
The activity across multiple AML cell lines and the preliminary evidence of a therapeutic window (higher IC₅₀ in healthy peripheral blood mononuclear cells) are positive indicators for its selectivity [1]. Future research should focus on:
Cephalochromin, a compound derived from the fungus Cosmospora vilior, exerts its biological activity through multiple interconnected mechanisms that disrupt cancer cell proliferation and survival.
The tables below summarize key quantitative findings on this compound's activity across different experimental models.
Table 1: Cytotoxic Activity (IC50) of this compound
| Cell Line / Cell Type | Cancer Type | IC50 Value | Experimental Context |
|---|---|---|---|
| A549 [1] | Non-Small-Cell Lung Cancer | 2.8 μM | 48-hour treatment |
| 12 AML cell lines [2] | Acute Myeloid Leukemia | 0.45 to >20 μM | 72-hour treatment (range across lines) |
| Healthy PBMCs [2] | Healthy Donors | 3.7 to 8.8 μM | 72-hour treatment (range across donors) |
Table 2: Key Molecular Changes Induced by this compound
| Observed Effect | Molecular Change | Experimental Model |
|---|---|---|
| G0/G1 Cell Cycle Arrest [1] | ↓ Cyclin D1, Cyclin E, Cdk2, Cdk4 | A549 lung cancer cells |
| Apoptosis Induction [1] | ↑ ROS, ↓ MMP, ↓ Bcl-xL, ↓ Survivin, ↑ Cleaved Caspases-8, -9, -3, ↑ Cleaved PARP | A549 lung cancer cells |
| Autophagy Induction [1] [2] | ↑ LC3 II, ↓ SQSTM1/p62 | A549 lung cancer cells & AML cell lines |
| DNA Damage [2] | ↑ γH2AX | AML cell lines (Kasumi-1, U-937, OCI-AML3) |
| Synergy with Venetoclax [2] | ↓ MCL1 | Venetoclax-resistant AML cells (OCI-AML3) |
To help you evaluate or replicate these findings, here are summaries of the key methodologies used in the cited research.
Cytotoxicity and IC50 Determination (MTT Assay)
Analysis of Apoptosis and Cell Cycle by Flow Cytometry
Protein Expression Analysis by Western Blotting
The diagram below illustrates the complex signaling network through which this compound exerts its antineoplastic effects, based on current research.
This compound's multimodal mechanism of action against cancer cells.
Therapeutic Potential: this compound shows promise as a multifaceted anticancer agent, particularly given its ability to induce multiple cell death mechanisms and synergize with venetoclax in resistant AML models [2]. Its apparent therapeutic window between effects on cancer cells and healthy PBMCs warrants further investigation [2].
Research Gaps and Directions:
Cephalochromin exhibits a dual mechanism of action, targeting both cancer cells and bacteria. Its anticancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, while its antibacterial action involves the inhibition of a key enzyme in bacterial fatty acid synthesis.
This compound is a validated inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI) [1]. This enzyme is essential for the final step of bacterial fatty acid biosynthesis. The diagram below illustrates this targeted pathway.
This compound inhibits bacterial FabI, blocking fatty acid synthesis.
In cancer cells, this compound promotes cell death through multiple interconnected pathways, including apoptosis, cell cycle arrest, and autophagy.
>this compound induces cancer cell death via multiple pathways.
The potency of this compound has been tested across various cell models. Key quantitative data from research is summarized in the table below.
| Cell Line / Organism | Assay / Model | Reported IC₅₀ / MIC | Key Findings |
|---|---|---|---|
| A549 (Human non-small-cell lung cancer) | MTT assay (48h) [3] | 2.8 μM | Induced G0/G1 cell cycle arrest & apoptosis [3] |
| 12 AML Cell Lines (e.g., HEL, HL-60, MOLM-13) | MTT assay (72h) [4] | 0.45 to >20 μM | IC₅₀ varied across lines; induced apoptosis & DNA damage (↑ γH2AX) [4] |
| Healthy PBMCs (Peripheral Blood Mononuclear Cells) | MTT assay (72h) [4] | 3.7 to 8.8 μM | Suggests a potential therapeutic window for selective toxicity [4] |
| S. aureus (MRSA & QRSA) | Broth microdilution [2] | MIC: 2-8 μg/mL | Inhibits bacterial FabI enzyme [2] [1] |
| E. coli FabI Enzyme | In vitro enzyme assay [1] | IC₅₀: 1.8 μM | Direct inhibition of target enzyme [1] |
| S. aureus FabI Enzyme | In vitro enzyme assay [1] | IC₅₀: 1.9 μM | Direct inhibition of target enzyme [1] |
For researchers looking to explore this compound, here are summaries of key experimental methodologies from the literature.
This protocol is used to determine the effect of this compound on cell viability.
This method quantifies the percentage of cells undergoing apoptosis.
This technique detects changes in protein expression and cleavage resulting from this compound treatment.
This compound fits within a broader trend where natural products (NPs) continue to be a valuable source for new drugs. Between 2014 and 2024, 9.7% of all new drug approvals were NPs or NP-derivatives, highlighting their enduring importance [5]. Research into this compound derivatives is ongoing, with newly discovered compounds like prenylcephalochromins A and B showing α-glucosidase inhibitory activity [6].
A particularly promising finding is this compound's synergistic effect with venetoclax, a BCL-2 inhibitor used in acute myeloid leukemia (AML). Studies show the combination induces apoptosis in over 95% of cells even in venetoclax-resistant AML models, potentially by reducing MCL-1 levels and inducing autophagy [4].
This compound is a homodimeric naphthopyranone isolated from various fungal species. Its structure features both axial chirality (due to the hindered rotation along the biaryl axis) and central chirality (from the C-2 and C-2' stereogenic centers) [1]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₂₈H₂₂O₁₀ [2] |
| Molecular Weight | 518.5 g/mol [2] |
| CAS Number | 25908-26-3 [2] |
| Source Organisms | Fungi such as Cosmospora vilior, Alternaria species, Plenodomus influorescens, and others [3] [4] [5] |
| Key Structural Features | 9,9'-linked dimeric bis-naphtho-γ-pyrone [2] |
Research has elucidated several specific biological activities and mechanisms of action for this compound.
This compound functions as a FabI-directed antibacterial agent. FabI (enoyl-acyl carrier protein reductase) is a key enzyme in the bacterial fatty acid synthesis pathway (FASII). This compound potently and dose-dependently inhibits this enzyme in pathogens like Staphylococcus aureus and E. coli, disrupting lipid synthesis and leading to bacterial cell death [5]. It demonstrates potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-Resistant Staphylococcus aureus) and QRSA (Quinolone-Resistant Staphylococcus aureus) [5].
This compound exhibits growth-inhibitory and pro-apoptotic effects across various cancer models, with a common theme of inducing mitochondrial disruption [3] [4]. The table below summarizes key quantitative findings:
| Cancer Model | Reported IC₅₀ / Efficacy | Key Findings and Proposed Mechanisms |
|---|
| A549 Non-Small Cell Lung Cancer | 2.8 µM at 48 hours [4] | - Induces G0/G1 cell cycle arrest via downregulation of cyclin D1, cyclin E, Cdk2, Cdk4.
For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies from the literature.
This protocol is used to assess the reduction of cell viability and induction of apoptosis, as performed in AML [3] and lung cancer [4] studies.
This method identifies and characterizes this compound's antibacterial mechanism [5].
The anticancer activity of this compound primarily involves inducing mitochondrial-mediated apoptosis. The following diagram synthesizes the signaling pathways identified in lung cancer [4] and AML [3] studies:
This synthesized pathway illustrates the multifaceted mechanism by which this compound triggers cancer cell death.
The search results indicate several promising and emerging research areas for this compound:
The table below summarizes key quantitative data from the literature on cephalochromin's production and its biological activities.
| Aspect | Quantitative Data | Experimental Context / Assay | Source |
|---|---|---|---|
| Production Enhancement | Production "specifically enhanced" in co-culture; "significantly different metabolite profile" | Co-culture of Plenodomus influorescens & Pyrenochaeta nobilis on solid PDA medium. [1] | |
| Antibacterial Activity (FabI Inhibition) | IC₅₀ of 1.9 µM (S. aureus FabI), 1.8 µM (E. coli FabI) | In vitro enzyme inhibition assay. [2] | |
| Antibacterial Activity (Whole Cell) | IC₅₀ of 0.9 µg/mL against Xanthomonas campestris | Anti-phytopathogenic activity assay. [1] | |
| Antifungal/Oomycete Activity | IC₅₀ of 1.7 µg/mL against Phytophthora infestans | Anti-phytopathogenic activity assay. [1] | |
| Cytotoxic Activity | IC₅₀ of 2.8 µM at 48 hours (A549 human non-small-cell lung cancer cells) | MTT or similar cell viability assay. [3] |
This protocol provides a step-by-step method for inducing and detecting this compound through fungal co-cultivation, based on the study by [1].
The following diagram illustrates the core workflow of this co-cultivation protocol.
Understanding this compound's biological targets is crucial for guiding its application in drug development.
The diagram below integrates these mechanistic pathways.
The co-cultivation of carefully selected fungal partners, specifically Plenodomus influorescens and Pyrenochaeta nobilis, is a powerful strategy to enhance the production of this compound. This approach leverages microbial competition to awaken silent biosynthetic pathways. The resulting this compound is a dual-action natural product with demonstrated FabI-directed antibacterial activity and potent anticancer properties via induction of cell cycle arrest and mitochondrial apoptosis, making it a highly promising candidate for further drug development.
This compound is a natural compound derived from the fungus Cosmopora vilior that has recently emerged as a promising antileukemic agent with unique mechanisms of action. Recent investigations have demonstrated that this compound exhibits pro-apoptotic effects and significant inhibition of cell growth across multiple cancer models, particularly in Acute Myeloid Leukemia (AML). AML represents a devastating hematological malignancy with particularly poor outcomes for elderly patients who cannot tolerate intensive chemotherapy protocols. The current standard of care for AML, the "7+3" regimen (cytarabine plus daunorubicin), has remained largely unchanged for decades, creating an urgent need for novel therapeutic approaches. The BCL-2 inhibitor venetoclax has provided advances for patients ineligible for intensive therapy, yet approximately 40% of treated patients develop resistance, highlighting the critical need for alternative treatment strategies [1].
The therapeutic potential of this compound lies in its multi-faceted mechanism of action, which includes induction of mitochondrial damage, stimulation of autophagy, and disruption of cell cycle controllers such as cyclins and survivin (BIRC5). Molecular analyses have revealed that this compound treatment increases PARP1 cleavage and γH2AX levels, indicating activation of apoptotic pathways and DNA damage responses, respectively. Additionally, this compound demonstrates synergistic effects when combined with venetoclax, particularly in venetoclax-resistant models, making it an exceptionally promising candidate for further drug development [1]. This application note provides a comprehensive protocol for evaluating this compound cytotoxicity using the robust and widely-adopted MTT assay, enabling standardized assessment of its antileukemic activity across diverse experimental models.
The MTT assay is a cornerstone colorimetric method in cell biology and toxicology research for evaluating cell viability and proliferation in response to experimental treatments. The fundamental principle relies on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells [2] [3]. This reduction occurs primarily through the activity of succinate dehydrogenase in the mitochondrial electron transport chain, though other cellular reductases also contribute. The amount of formazan produced is directly proportional to the number of viable cells present and can be quantified spectrophotometrically after dissolution with an appropriate solvent [4].
The relevance of the MTT assay for cytotoxicity assessment of this compound stems from several methodological advantages. First, the assay provides a sensitive indicator of cellular metabolic activity, reflecting mitochondrial function—a particularly relevant endpoint given this compound's documented effects on mitochondrial integrity [1]. Second, the MTT assay has been extensively validated in leukemia models, including the 12 AML cell lines used in initial this compound screening. Third, the format is readily adaptable to high-throughput screening, facilitating efficient testing of multiple this compound concentrations and combination therapies. Importantly, unlike assays that measure direct cytotoxicity through membrane integrity (e.g., LDH release), the MTT assay reflects metabolic compromise that may precede actual cell death, potentially providing earlier detection of compound effects [5].
Table 1: Comparison of Cytotoxicity Assays for Antileukemic Drug Screening
| Assay Type | Principle | Advantages | Limitations | Suitability for this compound |
|---|---|---|---|---|
| MTT | Reduction of tetrazolium salt by metabolically active cells | High sensitivity, well-established, inexpensive | Formazan insolubility requires additional step, potential interference with test compounds | Excellent - directly measures mitochondrial function targeted by this compound |
| XTT/MTS/WST | Reduction to water-soluble formazan products | No solubilization step, more rapid | Cell-impermeable, may underestimate intracellular activity | Good alternative, but may not fully capture intracellular effects |
| LDH Release | Measures lactate dehydrogenase release from damaged cells | Direct marker of membrane integrity, no metabolic interference | Less sensitive for early cytotoxicity, requires supernatant collection | Complementary to MTT for confirming mechanisms |
| ATP Assay | Quantification of cellular ATP levels | Very sensitive, direct correlation with viable cell number | More expensive, requires specialized reagents | Excellent for viability confirmation, but higher cost |
| SRB Assay | Measures cellular protein content | Not dependent on metabolism, stable endpoint | Does not distinguish cytostasis from cytotoxicity | Good for endpoint studies, may miss early metabolic effects |
The evaluation of this compound cytotoxicity requires appropriate leukemia models that represent the disease heterogeneity. Initial characterization studies have utilized 12 AML cell lines, including HEL, HL-60, Kasumi-1, KU812, K-562, MOLM-13, MV4-11, NB4, OCI-AML3, SET-2, THP-1, and U-937 [1]. These models encompass various molecular subtypes of AML and demonstrate different sensitivity patterns to conventional therapies. The OCI-AML3 cell line is particularly valuable as it represents a model of venetoclax resistance, allowing assessment of this compound's potential to overcome treatment resistance. For comparative purposes, healthy peripheral blood mononuclear cells (PBMCs) should be included to evaluate potential therapeutic window and selective cytotoxicity against malignant versus normal cells [1].
Optimal assay performance requires careful attention to cell culture conditions. Cells should be maintained in appropriate medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ humidified atmosphere. For the MTT assay specifically, cells should be in logarithmic growth phase at the time of plating, as stationary phase cells may exhibit reduced metabolic activity and consequently lower MTT reduction capacity. It is critical to avoid microbial contamination and maintain consistent passaging schedules to ensure reproducible results. Cells should be harvested using standard techniques (trypsinization for adherent lines, direct collection for suspension cultures) and counted using a hemocytometer or automated cell counter to ensure accurate plating densities [2] [4].
Table 2: Required Reagents and Equipment for this compound MTT Assay
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Test Compounds | This compound | Prepare stock solution in DMSO; typically tested at 0.000128-20 μM [1] |
| Venetoclax (for combination studies) | Positive control for combination experiments | |
| MTT Assay Components | MTT reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; prepare 5 mg/mL in PBS [2] |
| Solubilization solution | DMSO, acidified ethanol, or 0.1% NP-40 in isopropanol [2] [4] | |
| Serum-free medium | Phenol red-free recommended to reduce background [2] | |
| Cell Culture Supplies | Cell lines | AML lines as described above; maintain in appropriate culture media |
| Multiwell plates | 96-well plates with clear flat bottoms for absorbance reading | |
| Sterile tissue culture supplies | Pipettes, tips, tubes, etc. | |
| Instrumentation | Microplate reader | Spectrophotometer capable of reading 570-590 nm with reference filter (630-690 nm) [6] |
| CO₂ incubator | Maintained at 37°C, 5% CO₂ | |
| Centrifuge | For suspension cells (if processing required) | |
| Biological safety cabinet | For sterile procedures |
MTT Stock Solution Preparation: Begin by preparing a 5 mg/mL MTT solution in phosphate-buffered saline (PBS). Filter sterilize the solution using a 0.2 μm filter to remove any undissolved particles or microbial contaminants. Aliquot and store at -20°C protected from light; under these conditions, the solution remains stable for at least six months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods [2] [4]. Solubilization Solution Preparation: Prepare a solution of 4 mM HCl with 0.1% NP-40 in isopropanol. Alternatively, dimethyl sulfoxide (DMSO) or acidified ethanol (90% ethanol containing 10% 1N HCl) may be used. The solubilization solution should be stored at room temperature in a tightly sealed container [2].
This compound Dilution Series: Prepare a 20 mM stock solution of this compound in DMSO, then serially dilute in complete culture medium to create a concentration gradient. Based on published studies, the recommended testing range is 0.000128 to 20 μM, with 1:5 serial dilutions providing optimal coverage of the dose-response curve [1]. Include appropriate controls: vehicle control (DMSO at the highest concentration used, typically <0.1%), positive control (established cytotoxic agent such as venetoclax), and blank control (medium only, no cells). Cell Preparation: Harvest exponentially growing cells and prepare a suspension at appropriate density based on the growth characteristics of each cell line. For most AML lines, plating at 5,000-10,000 cells per well in 96-well plates provides optimal density after 72 hours of incubation [1].
The following workflow illustrates the key steps in the MTT assay procedure:
Cell Seeding and Treatment: Plate cells in 96-well plates at optimal density in 100 μL complete medium per well. Include appropriate control wells: blank controls (medium only, no cells), vehicle controls (cells with DMSO vehicle), and positive controls (cells with known cytotoxic agent). Allow cells to adhere and recover for 24 hours at 37°C, 5% CO₂. After the recovery period, add this compound test solutions in fresh medium at the predetermined concentration range. Include triplicate wells for each concentration to ensure statistical reliability. Incubate the treated cells for 72 hours at 37°C, 5% CO₂; this extended incubation period allows for comprehensive assessment of cytotoxicity and detection of delayed effects [1].
MTT Incubation and Formazan Solubilization: Following the 72-hour treatment period, carefully remove the medium from each well. For suspension cells, centrifuge plates at 1,000 × g for 5 minutes before medium removal to prevent cell loss. Add 50 μL of serum-free medium followed by 50 μL of MTT solution (5 mg/mL) to each well. Return plates to the incubator for 3 hours, protected from light. During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals. After incubation, add 150 μL of solubilization solution to each well. Wrap the plate in foil and place on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. If crystals persist, gently pipette the solution or extend the shaking time [2] [4].
Absorbance Measurement: Using a microplate reader, measure the absorbance of each well at 590 nm, with a reference wavelength of 630-690 nm to correct for background interference. Read the plate within 1 hour after solubilization to prevent precipitation or degradation of the formazan product [2] [6]. For optimal results, ensure the absorbance of the control wells (untreated cells) falls within the linear range of the spectrophotometer, typically between 0.2 and 2.0 absorbance units. If values exceed this range, adjust the cell seeding density or dilution factor accordingly in subsequent experiments.
The fundamental principle of MTT data analysis involves correlating absorbance values with cell viability. Begin by averaging the replicate absorbance readings for each test condition. Subtract the average absorbance of the blank controls (medium with MTT and solubilization solution, but no cells) from all test values to correct for background. Calculate the percentage cell viability for each this compound concentration using the following formula [2] [4]:
Cell Viability (%) = (Absorbanceₜₑₛₜ / Absorbanceᵥₑₕᵢcₗₑ) × 100
Where Absorbanceₜₑₛₜ represents the background-corrected absorbance of this compound-treated cells, and Absorbanceᵥₑₕᵢcₗₑ represents the background-corrected absorbance of vehicle-treated control cells.
Alternatively, percentage cytotoxicity can be calculated using [2]:
Cytotoxicity (%) = 100 × (Absorbanceᵥₑₕᵢcₗₑ - Absorbanceₜₑₛₜ) / Absorbanceᵥₑₕᵢcₗₑ
For concentration-response studies, plot percentage viability or cytotoxicity against the logarithm of this compound concentration. Fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) – the concentration that reduces cell viability by 50% compared to vehicle controls [1]. This parameter allows quantitative comparison of this compound potency across different cell lines and experimental conditions.
Statistical significance should be assessed using appropriate methods. For comparison of multiple treatment groups, apply one-way or two-way ANOVA followed by post-hoc tests such as Bonferroni correction. Data from multiple independent experiments (typically n≥3) should be pooled and expressed as mean ± standard deviation or standard error of the mean [1]. For combination studies with venetoclax, statistical comparison of IC₅₀ values between single-agent and combination treatments can identify synergistic, additive, or antagonistic interactions.
Quality control measures are essential for reliable data interpretation. Include validation parameters such as coefficient of determination (r²) for standard curves, Z-factor for assay robustness assessment, and careful documentation of any experimental deviations. The assay should demonstrate appropriate linear range between cell number and absorbance, typically between 1,000-50,000 cells/well for most AML lines [7]. Data should be rejected if vehicle control wells show evidence of contamination, abnormal morphology, or absorbance values outside historical control ranges.
Several technical factors require careful attention to ensure reliable and reproducible MTT assay results for this compound testing. Serum and phenol red in culture medium can generate background signal; thus, the Abcam protocol recommends using serum-free medium during MTT incubation [2]. The MTT incubation time must be optimized for different cell lines – insufficient incubation underestimates viability, while excessive incubation may lead to formazan crystal formation in dying cells. Most AML cell lines require 3-4 hours incubation under standard conditions [2]. Cell density significantly impacts assay linearity and sensitivity; preliminary experiments should establish the optimal seeding density for each cell line to ensure absorbance readings remain within the linear range of the spectrophotometer at the end of the treatment period [7].
The solubilization method requires particular attention. Incomplete dissolution of formazan crystals represents a common source of variability. Agitation for 15 minutes is typically sufficient, but stubborn crystals may require extended shaking, gentle pipetting, or brief sonication. DMSO generally provides efficient solubilization, but may not be compatible with certain plasticware; isopropanol-based solutions offer an alternative [2]. When testing this compound in combination with other agents, potential chemical interactions with the MTT reagent should be considered. Reducing compounds can non-enzymatically reduce MTT, generating false-positive viability signals. Appropriate controls (cell-free wells containing culture medium with test compounds plus MTT) can identify such interference [7].
Table 3: Troubleshooting Guide for this compound MTT Assay
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background absorbance | Serum interference, phenol red, incomplete removal of culture medium | Use serum-free medium during MTT incubation; ensure complete medium removal; include appropriate blank controls |
| Low signal intensity | Insufficient cell numbers, short MTT incubation, inactive MTT reagent | Optimize cell seeding density; extend MTT incubation time (up to 4 hours); prepare fresh MTT solution |
| High variability between replicates | Inconsistent cell seeding, uneven formazan solubilization, edge effects in plate | Ensure homogeneous cell suspension when plating; extend shaking time for complete solubilization; avoid using perimeter wells or account for evaporation |
| Inconsistent results between experiments | Changes in cell passage number, reagent lot variations, incubation temperature fluctuations | Use consistent cell passage range (<20 passages between experiments); validate new reagent lots; monitor incubator temperature stability |
| No concentration-response | Incorrect this compound dilution, degradation of compound, insufficient treatment duration | Verify serial dilution technique; prepare fresh stock solutions; extend treatment time to 72 hours |
| Precipitate formation after solubilization | Incompatible solubilization solution, incomplete dissolution | Filter solution if precipitate persists; try alternative solubilization methods (DMSO vs. isopropanol-based) |
The MTT assay protocol described herein enables comprehensive evaluation of This compound cytotoxicity across diverse AML models, providing critical data for drug development decision-making. Published studies employing this approach have demonstrated that this compound exhibits a favorable therapeutic window, with IC₅₀ values in healthy peripheral blood mononuclear cells (3.7-8.8 μM) generally higher than those in many AML lines (0.45 to >20 μM, varying by cell line) [1]. This selective cytotoxicity underscores its potential as a promising antineoplastic agent. Furthermore, the ability of this compound to synergize with venetoclax in resistant models such as OCI-AML3 suggests potential for combination therapies addressing a significant clinical challenge in AML management.
The mechanistic insights gained through well-executed MTT assays extend beyond simple viability assessment. When integrated with complementary methodologies—cell cycle analysis, apoptosis detection, and protein expression studies—the MTT assay provides a foundation for understanding this compound's mode of action. The observed reduction in MCL-1 levels and SQSTM1/p62 following this compound treatment suggests involvement of both apoptotic and autophagic pathways, highlighting its multi-faceted mechanism [1]. These findings position this compound as a compelling candidate for further preclinical development, with the standardized MTT protocol serving as an essential tool for consistent evaluation across research settings.
This compound is a fungal-derived compound isolated from the fermented broth of Cosmospora vilior that has recently emerged as a promising antineoplastic agent with particular relevance in hematological malignancies. This natural product has demonstrated significant pro-apoptotic effects and potent inhibition of cell growth across various cancer models, primarily through induction of apoptosis, mitochondrial damage, and autophagy. Its molecular targets include key cell cycle controllers such as cyclins and survivin (BIRC5), positioning it as a viable candidate for oncotherapeutic development [1]. In the context of acute myeloid leukemia (AML), this compound's activity is especially valuable given the limitations of current standard therapies, particularly for elderly patients who often cannot tolerate intensive chemotherapy protocols like the traditional "7 + 3" regimen (cytarabine plus daunorubicin) and are ineligible for bone marrow transplantation [1].
The therapeutic potential of this compound extends beyond single-agent application, showing promising synergistic effects when combined with established therapies such as venetoclax, a BCL-2 inhibitor approved for AML patients ineligible for intensive chemotherapy. This combination strategy addresses the critical clinical challenge of venetoclax resistance, which affects approximately 40% of treated AML patients [1]. The compelling need for novel antileukemic agents that can overcome resistance mechanisms while maintaining acceptable safety profiles underscores the importance of comprehensively characterizing this compound's apoptotic activity and establishing standardized protocols for evaluating its efficacy.
The concentration-dependent cytotoxicity of this compound has been systematically evaluated across a diverse panel of human leukemia cell lines using the MTT assay methodology. Cells were treated with graded concentrations of this compound ranging from 0.000128 to 20 μM for 72 hours to establish comprehensive concentration-response relationships [1]. The resulting half-maximal inhibitory concentration (IC₅₀) values demonstrate variable sensitivity across different leukemic cell models, reflecting the compound's breadth of activity.
Table 1: IC₅₀ Values of this compound Across Hematological Malignancy Cell Lines
| Cell Line | Malignancy Type | This compound IC₅₀ (μM) | Venetoclax Sensitivity |
|---|---|---|---|
| OCI-AML3 | Acute Myeloid Leukemia | ~2.5 μM* | Highly resistant |
| Kasumi-1 | Acute Myeloid Leukemia | ~2.5 μM* | Partially resistant |
| U-937 | Acute Myeloid Leukemia | ~2.5 μM* | Partially resistant |
| HEL | Erythroleukemia | 0.45 μM | Not specified |
| HL-60 | Acute Myeloid Leukemia | >20 μM | Not specified |
| MV4-11 | Acute Myeloid Leukemia | >20 μM | Not specified |
*Concentration showing synergistic apoptosis induction in combination with venetoclax Cell lines with reduced sensitivity requiring higher concentrations for cytotoxicity
The spectrum of sensitivity across cell lines reveals important insights about this compound's mechanism of action. The differential cytotoxicity observed suggests that specific molecular features of each leukemic subtype may influence susceptibility to this compound. Particularly noteworthy is the activity against venetoclax-resistant models such as OCI-AML3, Kasumi-1, and U-937 cells, indicating that this compound operates through mechanisms that can bypass common resistance pathways [1]. The therapeutic window appears favorable based on evaluation in healthy peripheral blood mononuclear cells, which demonstrated IC₅₀ values ranging from 3.7 to 8.8 μM – significantly higher than the IC₅₀ values for sensitive leukemic cell lines [1].
The time-dependent nature of this compound-induced cytotoxicity follows a predictable pattern characteristic of inducers of programmed cell death. Across multiple leukemic models, the pro-apoptotic effects manifest within 24-48 hours of exposure, with maximal effects observed at 72 hours [1]. This temporal progression aligns with the sequential biochemical events of apoptosis, including:
The concentration-response relationship follows a sigmoidal pattern typical of cytotoxic agents, with threshold effects observed at lower concentrations (≤0.5 μM), steep response curves at intermediate concentrations (0.5-5 μM), and plateau effects at higher concentrations (≥5 μM) in sensitive cell lines [1]. This predictable concentration dependence facilitates rational dosing strategy design for both in vitro studies and potential future clinical translation.
This compound orchestrates programmed cell death through coordinated engagement of multiple apoptotic pathways, culminating in the irreversible commitment to cellular suicide. The molecular circuitry activated by this compound encompasses both intrinsic and extrinsic apoptotic signaling, with particular dominance of the mitochondrial pathway [1] [2]. The following diagram illustrates the integrated signaling network through which this compound induces apoptosis:
The molecular architecture of this compound-induced apoptosis reveals a sophisticated network with several critical regulatory nodes that determine cellular fate. The integration of mitochondrial and death receptor signaling creates redundant pathways that ensure efficient elimination of damaged cells, while parallel engagement of cell cycle arrest and autophagy modulates the overall cellular stress response [1] [2] [3].
This compound exerts its pro-apoptotic effects through precise modulation of critical regulatory proteins that control cell survival and death decisions. The orchestrated molecular changes create an irreversible commitment to apoptosis through both transcriptional and post-translational mechanisms:
BCL-2 Family Modulation: this compound significantly alters the balance of pro- and anti-apoptotic BCL-2 family members, with notable downregulation of MCL-1 in Kasumi-1 cells [1]. This shift in the rheostat of mitochondrial regulators promotes permeabilization of the outer mitochondrial membrane, facilitating cytochrome c release and apoptosome formation.
Survivin Suppression: The compound reduces expression of survivin (BIRC5), an inhibitor of apoptosis protein (IAP) that normally suppresses caspase activity and regulates mitotic progression [1] [2]. This relief of caspase inhibition removes critical barriers to apoptotic execution.
Cell Cycle Arrest: this compound induces G0/G1 cell cycle arrest through downregulation of cyclin D1, cyclin E, CDK2, and CDK4, preventing cell cycle progression and creating a permissive state for apoptosis initiation [2].
DNA Damage Response: Treatment with this compound increases γH2AX levels and promotes PARP1 cleavage, indicating activation of the cellular response to DNA damage and engagement of DNA repair mechanisms that ultimately transition to apoptotic signaling when damage exceeds reparative capacity [1].
The concentration-dependent effects on these molecular markers follow a hierarchical pattern, with cell cycle regulatory proteins affected at lower concentrations, followed by BCL-2 family modulation, and finally caspase activation and DNA fragmentation at higher concentrations. This temporal and concentration hierarchy reflects the ordered nature of apoptotic commitment.
The MTT colorimetric assay provides a robust, quantitative method for evaluating this compound-induced cytotoxicity across cell populations. This protocol measures mitochondrial reductase activity as a surrogate for cell viability, allowing for determination of IC₅₀ values and concentration-response relationships [1].
Materials and Reagents:
Procedure:
Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension at 1-5 × 10⁴ cells/mL in complete media. Seed 100 μL per well in 96-well plates and pre-incubate for 24 hours at 37°C, 5% CO₂ to allow cell stabilization.
Compound Treatment: Prepare serial dilutions of this compound in complete media to achieve final concentrations spanning 0.000128 to 20 μM. Include vehicle control (DMSO ≤0.1%) and blank wells (media without cells). Remove original media and add 100 μL of treatment solutions to respective wells. Each concentration should be tested in at least triplicate.
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂ to allow compound exposure.
MTT Development: After 72 hours, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this incubation, viable cells with active mitochondria reduce yellow MTT to purple formazan crystals.
Solubilization: Carefully remove media without disturbing formed crystals. Add 100 μL of DMSO to each well and agitate gently for 10-15 minutes to completely dissolve formazan crystals.
Absorbance Measurement: Read absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Subtract background absorbance from blank wells.
Data Analysis: Calculate percentage viability using the formula: (Absorbance of treated wells / Absorbance of control wells) × 100. Generate concentration-response curves and determine IC₅₀ values using appropriate nonlinear regression models (e.g., four-parameter logistic curve).
Technical Considerations:
Multiparameter flow cytometry enables quantitative assessment of apoptotic populations and differentiation between early apoptosis, late apoptosis, and necrosis. The following protocol details two complementary approaches for detecting this compound-induced apoptosis.
The Annexin V binding assay detects phosphatidylserine externalization - an early apoptotic event - while propidium iodide (PI) identifies late apoptotic and necrotic cells with compromised membrane integrity [4].
Table 2: Annexin V Fluorochrome Options and Instrument Configuration
| Fluorochrome | Excitation (nm) | Emission (nm) | Laser Requirement | Compatible Counterstains |
|---|---|---|---|---|
| Annexin V-FITC | 495 | 519 | 488 nm argon | PI, 7-AAD |
| Annexin V-PE | 496 | 576 | 488 nm argon | 7-AAD |
| Annexin V-Cy5 | 647 | 665 | 635 nm red diode | FITC, PI |
| Annexin V-EGFP | 488 | 530 | 488 nm argon | PI, 7-AAD |
Procedure:
Cell Treatment and Harvest: Treat cells with this compound (0.5-10 μM) for 24-48 hours. Harvest both adherent and floating cells by gentle centrifugation (300 × g for 5 minutes).
Washing: Wash cells twice with cold PBS and resuspend in 1× binding buffer at 1-5 × 10⁵ cells/100 μL.
Staining: Add 5 μL of fluorochrome-conjugated Annexin V and 5 μL of PI (50 μg/mL) or 7-AAD (2.5 μg/mL). Incubate for 15 minutes in the dark at room temperature.
Analysis: Add 400 μL of binding buffer and analyze within 1 hour using flow cytometry. Collect 10,000 events per sample and use quadrant analysis to distinguish:
DNA content analysis by flow cytometry allows detection of apoptotic cells with fragmented DNA that appears as a sub-G1 peak [1] [4].
Procedure:
Cell Fixation: Harvest this compound-treated cells, wash with PBS, and fix in 70% cold ethanol for at least 2 hours at -20°C.
Staining: Wash fixed cells with PBS and resuspend in DNA staining solution containing PI (50 μg/mL) and RNase A (100 μg/mL) to prevent RNA interference.
Incubation: Incubate for 30 minutes at 37°C in the dark.
Analysis: Analyze DNA content using flow cytometry with excitation at 488 nm and emission collection at >570 nm. Identify the sub-G1 population (hypodiploid DNA content) as a distinct peak to the left of the G0/G1 peak.
Data Interpretation: The percentage of cells in sub-G1 population provides a quantitative measure of apoptotic cells. This compound typically induces a concentration-dependent increase in sub-G1 fraction, with maximal effects observed at 48-72 hours [1].
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay specifically detects DNA fragmentation - a hallmark of late-stage apoptosis [5] [4] [6]. The following protocol utilizes fluorochrome-labeled nucleotides for sensitive detection by flow cytometry or fluorescence microscopy.
Materials:
Procedure:
Cell Preparation and Fixation: Harvest this compound-treated and control cells. Wash with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
Permeabilization: Wash cells twice with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
Labeling Reaction: Prepare TUNEL reaction mixture according to manufacturer's instructions. Typically, this contains TdT enzyme and fluorochrome-modified dUTP in reaction buffer. Incubate cells with reaction mixture for 1 hour at 37°C in the dark. Include appropriate controls:
Analysis:
Technical Considerations:
The synergistic combination of this compound with venetoclax addresses a critical clinical challenge in AML management - the development of resistance to BCL-2 inhibition. Venetoclax resistance typically arises through multiple mechanisms, including upregulation of alternative anti-apoptotic BCL-2 family members (particularly MCL-1), metabolic adaptations, and persistence of leukemic stem cells [1]. This compound counteracts these resistance pathways through several complementary mechanisms:
MCL-1 Downregulation: this compound significantly reduces MCL-1 protein levels in resistant cell models, removing a key survival protein that often compensates for BCL-2 inhibition [1].
Autophagy Induction: The compound triggers autophagic flux, as evidenced by reduced SQSTM1/p62 levels in U-937 and Kasumi-1 cells, potentially contributing to degradation of pro-survival factors [1].
DNA Damage Infliction: Increased γH2AX and PARP cleavage indicate this compound-induced genomic stress that may overwhelm repair capacity in venetoclax-resistant cells [1].
Mitochondrial Priming: Through disruption of mitochondrial membrane potential and ROS generation, this compound likely lowers the threshold for cytochrome c release and apoptosome activation [2].
Synergistic apoptosis induction has been demonstrated across multiple venetoclax-resistant AML models, including OCI-AML3, Kasumi-1, and U-937 cells [1]. The combination of low, subtoxic concentrations of both agents achieves dramatic enhancement of cell death compared to either agent alone.
Table 3: Effective Combination Concentrations in Venetoclax-Resistant Models
| Cell Model | Venetoclax Resistance Profile | This compound (μM) | Venetoclax (μM) | Apoptosis Induction |
|---|---|---|---|---|
| OCI-AML3 | Highly resistant | 2.5 | 5.0 | >95% |
| Kasumi-1 | Partially resistant | 2.5 | 0.6 | >95% |
| U-937 | Partially resistant | 2.5 | 2.5 | >95% |
Combination Treatment Protocol:
Cell Seeding: Plate cells in 12-well plates at 2-5 × 10⁵ cells/mL in complete media.
Compound Preparation: Prepare working solutions of this compound and venetoclax in complete media at 2× final concentration.
Treatment Application: Apply this compound and venetoclax simultaneously at the indicated concentrations. Include single-agent controls and vehicle control.
Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
Apoptosis Assessment: Quantify apoptosis using Annexin V/PI staining as described in Section 4.2.1.
Synergy Analysis: Analyze drug interactions using combination index (CI) method according to Chou-Talalay, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism.
Mechanistic Validation: For combination studies, include assessment of MCL-1 expression by western blotting, mitochondrial membrane potential by JC-1 or TMRE staining, and caspase activation by fluorometric substrates or western blotting for cleaved caspases.
Acute Myeloid Leukemia (AML) represents a devastating hematologic malignancy characterized by uncontrolled proliferation of clonal hematopoietic cells, with a median age at diagnosis of 68 years and an estimated 5-year overall survival of only 32%. [1] Despite therapeutic advances, elderly AML patients frequently cannot tolerate intensive chemotherapy protocols like the standard cytarabine plus daunorubicin (7+3) regimen that has dominated AML treatment for decades. [2] [3] The introduction of venetoclax, a selective B-cell lymphoma-2 (BCL-2) inhibitor, marked a transformative advancement for untreated AML patients aged 75 years or older or those with comorbidities precluding intensive chemotherapy. [3] [4] [5] By binding directly to the BCL-2 protein and displacing pro-apoptotic factors, venetoclax helps restore programmed cell death in cancerous cells. [4] [5]
Despite this progress, approximately 40% of AML patients treated with venetoclax-based regimens develop resistance, leading to disease progression. [2] This clinical challenge has stimulated the search for novel agents that can overcome resistance mechanisms and expand treatment options for refractory patients. Cephalochromin, a fungal-derived compound from Cosmopora vilior, has emerged as a promising candidate based on its pro-apoptotic effects and inhibition of cell growth in preclinical cancer models. [2] Initial studies in lung cancer cells demonstrated that this compound inhibits proliferation through induction of apoptosis, mitochondrial damage, and autophagy, with accompanying modulation of cell cycle controllers like cyclins and survivin (BIRC5). [2] This application note provides detailed experimental protocols and data analysis for evaluating the therapeutic potential of this compound in combination with venetoclax for AML treatment, with particular focus on overcoming venetoclax resistance.
The synergistic activity of this compound and venetoclax stems from their complementary mechanisms targeting the intrinsic apoptotic pathway. Venetoclax functions as a highly selective BCL-2 inhibitor that binds directly to the BCL-2 protein, displacing pro-apoptotic factors such as BIM and BAX. This displacement triggers mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release, caspase activation, and ultimately apoptosis. [4] [5] [6] However, resistance frequently develops through upregulation of alternative anti-apoptotic proteins, particularly MCL-1, which is not targeted by venetoclax. [2] [7]
This compound addresses this resistance mechanism through its multi-target activity. Treatment with this compound consistently reduces MCL-1 protein levels in AML cell lines, simultaneously inducing DNA damage (as evidenced by increased γH2AX levels) and activating autophagic processes (indicated by reduced SQSTM1/p62 levels). [2] The compound further promotes cell cycle arrest and mitochondrial damage, creating cellular stress that primes leukemia cells for apoptosis when combined with BCL-2 inhibition. The convergence of these pathways results in enhanced caspase activation and PARP cleavage, driving synergistic cell death even in venetoclax-resistant models. [2]
The following diagram illustrates the key molecular interactions and synergistic effects of this combination therapy:
Purpose: To evaluate the concentration-dependent effects of this compound and venetoclax on cell viability across a panel of AML cell lines. [2]
Materials:
Procedure:
Purpose: To quantify apoptosis induction by this compound and venetoclax alone and in combination
Materials:
Procedure:
Purpose: To evaluate the effect of this compound on cell cycle distribution
Materials:
Procedure:
Purpose: To examine molecular changes following this compound treatment
Materials:
Procedure:
This compound demonstrated broad-spectrum activity across 12 AML cell lines, with IC₅₀ values ranging from 0.45 to >20 μM after 72 hours of treatment. [2] The compound exhibited a favorable therapeutic window, with significantly higher IC₅₀ values in healthy peripheral blood mononuclear cells (3.7 to 8.8 μM), suggesting selective toxicity toward malignant cells. [2] Cell cycle analysis revealed a progressive increase in the subG1 fraction, indicative of apoptotic cell death, particularly prominent in Kasumi-1 cells. [2]
Table 1: this compound Cytotoxicity Profile in AML Cell Lines
| Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|
| Kasumi-1 | 0.45 | Partially venetoclax-resistant |
| U-937 | 1.2 | Partially venetoclax-resistant |
| OCI-AML3 | 2.8 | Highly venetoclax-resistant |
| HL-60 | 3.1 | Ven-sensitive |
| MV4-11 | 4.5 | Ven-sensitive |
| Healthy PBMCs | 3.7-8.8 | Therapeutic window indicator |
The combination of this compound with venetoclax demonstrated remarkable synergy in venetoclax-resistant models. [2] In OCI-AML3 cells (highly venetoclax-resistant), low concentrations of venetoclax (5μM) and this compound (2.5μM) combined induced apoptosis in >95% of cells. [2] Similar dramatic effects were observed in partially resistant Kasumi-1 and U-937 cells at even lower compound concentrations. [2]
Table 2: Synergistic Effects in Venetoclax-Resistant AML Models
| Cell Line | Venetoclax (μM) | This compound (μM) | Apoptosis Induction | Resistance Profile |
|---|---|---|---|---|
| OCI-AML3 | 5 | 2.5 | >95% | High resistance |
| U-937 | 2.5 | 2.5 | >95% | Partial resistance |
| Kasumi-1 | 0.6 | 2.5 | >95% | Partial resistance |
Immunoblot analysis revealed that this compound treatment induced dose-dependent PARP1 cleavage and elevated γH2AX levels across all evaluated models, confirming activation of apoptotic pathways and DNA damage responses, respectively. [2] A critical finding was the consistent reduction of MCL1 protein, a BCL-2 family protein associated with venetoclax resistance, in Kasumi-1 cells following this compound treatment. [2] Additionally, decreased SQSTM1/p62 levels in U-937 and Kasumi-1 cells suggested activation of autophagic processes, corroborating previous findings of this compound as an autophagy inducer in cancer cells. [2]
For evaluating this compound-venetoclax combinations, the following cellular models are recommended based on experimental evidence:
Based on experimental data, the following dosing approach is recommended for in vitro studies:
The experimental workflow below outlines the key steps in evaluating this combination therapy:
The combination of this compound with venetoclax represents a promising therapeutic strategy for overcoming venetoclax resistance in AML. The synergistic interaction stems from this compound's multi-faceted mechanism involving MCL-1 downregulation, DNA damage induction, and autophagy activation, which collectively sensitize leukemia cells to BCL-2 inhibition. [2] These application notes provide comprehensive protocols for evaluating this combination in preclinical models, with robust methodologies for assessing efficacy, apoptosis induction, and molecular mechanisms.
For future research, several key directions are recommended:
The translational potential of this combination is substantial, particularly for the 40% of AML patients who develop resistance to venetoclax-based therapies. [2] With continued investigation, this compound-venetoclax combination therapy may address a significant unmet clinical need in AML management, potentially expanding treatment options for this challenging patient population.
The following table summarizes the fundamental characteristics of this compound as identified in the literature:
| Property | Description |
|---|---|
| IUPAC Name | 5,5′,6,6′,8,8′-Hexahydroxy-2,2′-dimethyl-2,2′,3,3′-tetrahydro-4H,4′H-9,9′-bibenzo[g]chromene-4,4′-dione [1] |
| CAS Registry Number | 25908-26-3 [1] [2] [3] |
| Molecular Formula | C₂₈H₂₂O₁₀ [1] [2] [3] |
| Average Mass | 518.474 g/mol [1] |
| Source | Fungus Cosmospora vilior (also found in literature as Cosmopora vilior) [4] [5] |
| Physical Description | Orange amorphous powder [2] |
This compound has shown promising antineoplastic activity across various cancer models. The quantitative data from recent studies is summarized below:
Table 1: Cytotoxic Activity of this compound in Various Cell Models
| Cell Line / Model | Assay | Key Findings (IC₅₀) | Citation |
|---|---|---|---|
| 12 AML Cell Lines (e.g., HEL, HL-60, Kasumi-1, MOLM-13, etc.) | MTT assay (72 hours) | IC₅₀ values ranged from 0.45 to >20 µM [4] | |
| Healthy Peripheral Blood Mononuclear Cells (PBMCs) | MTT assay (72 hours) | IC₅₀ ranged from 3.7 to 8.8 µM, suggesting a potential therapeutic window [4] | |
| A549 Human Non-Small-Cell Lung Cancer Cells | Growth-inhibitory activity (48 hours) | IC₅₀ of 2.8 µM [5] |
The molecular mechanisms underlying this activity involve multiple pathways, as illustrated in the following workflow:
Based on the search results, the key documented mechanisms are:
The search results confirm this compound's research potential but lack specific extraction and purification details. To proceed with laboratory work, you may find these approaches helpful:
Cosmospora vilior fermentation", "This compound isolation", and "natural product purification from fungi".
This compound is a bis-naphthopyrone pigment with documented antimicrobial and cytotoxic activities, initially isolated from fungal sources. This compound belongs to a structurally diverse class of natural products that frequently exhibit complex isomerism and occur in families of closely related analogs, presenting significant challenges for their identification and separation. The traditional approach to natural product discovery involves a laborious process of bioactivity-guided fractionation that often leads to the redundant rediscovery of known compounds, wasting valuable resources and time. Molecular networking through the Global Natural Products Social (GNPS) platform has emerged as a powerful strategy to address these challenges by enabling the rapid classification and annotation of known compounds directly from crude extracts.
Dereplication refers to the process of quickly identifying previously characterized molecules in complex mixtures, thereby allowing researchers to focus their isolation efforts on novel compounds. The integration of high-resolution mass spectrometry with advanced computational approaches has revolutionized this field, creating efficient pipelines for natural product discovery. While the specific literature on this compound using molecular networking is limited, well-established protocols from similar natural products like those from Sophora flavescens and aspterric acid analogs provide robust frameworks that can be adapted for this compound research. These methodologies enable researchers to "see" target compounds before isolation, dramatically improving the efficiency and success rate of natural product discovery programs [1] [2].
The initial phase of the dereplication process involves careful sample preparation and comprehensive LC-MS/MS analysis to generate high-quality data for subsequent molecular networking:
Fungal material processing: Fresh or lyophilized fungal biomass (50-100 mg) should be extracted using a solvent system of methanol/water/formic acid (49:49:2 v/v/v) with sonication for 60 minutes. This optimized extraction protocol ensures efficient recovery of diverse secondary metabolites including this compound and its analogs. After centrifugation, the supernatants are combined, concentrated under nitrogen gas, and reconstituted in H₂O/ACN (95:5 v/v) at a final concentration of 10 mg/mL prior to analysis [1].
LC-MS/MS parameters: The analysis should be performed using an UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) with a C18 reversed-phase column (2.1 × 150 mm, 1.8 μm). The mobile phase should consist of (A) 8.0 mmol/L ammonium acetate in water and (B) acetonitrile, with a flow rate of 0.300 mL/min and column temperature maintained at 40°C. The chromatographic separation employs a gradient program: 3-5% B (0-3 min), 5-5% B (3-5 min), 5-15% B (5-8 min), 15-60% B (8-12 min), 60-98% B (12-20 min), and 98-98% B (20-21 min) [1].
Table 1: LC-MS/MS Instrument Parameters for this compound Dereplication
| Parameter | Configuration | Alternative Setting |
|---|---|---|
| MS Platform | Q-TOF | Orbitrap |
| Ionization Mode | ESI Positive | ESI Negative |
| MS Scan Range | m/z 100-2000 | m/z 150-1500 |
| Collision Energy | 50 eV with 10 eV spread | 20-80 eV ramp |
| Acquisition Modes | DDA (top 4 ions) & DIA (SWATH) | DDA only |
| Gas Temperature | 550°C | 300-600°C |
For comprehensive metabolite coverage, both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) should be employed. DDA provides high-quality MS/MS spectra for the most abundant ions, while DIA (using Sequential Window Acquisition of All Theoretical Mass Spectra, SWATH) fragments all ions within specific m/z windows, ensuring no metabolites are missed. The DDA method should be configured to select the top 4 most intense ions per cycle for fragmentation, while DIA should use 50 Da isolation windows across m/z 100-1000. This complementary approach maximizes the coverage of both abundant and trace metabolites in complex fungal extracts [1].
The molecular networking workflow transforms raw MS/MS data into visual networks that map structural relationships between metabolites:
Data conversion and preprocessing: Raw MS/MS data files must first be converted to open formats (mzML or mzXML) using tools like MSConvert (ProteoWizard). For DIA data, specialized software such as MS-DIAL (v5.3 or higher) is required to extract meaningful MS/MS spectra from the complex datasets. The parameters should include an MS1 tolerance of 0.01 Da and MS2 tolerance of 0.025 Da, with a minimum peak height of 50 amplitude. For DDA data, MZmine (v4.3.0+) provides comprehensive feature detection, chromatogram building, and alignment capabilities [1].
GNPS molecular networking: The processed data is uploaded to the GNPS platform (gnps.ucsd.edu) where molecular networks are created using the Feature-Based Molecular Networking (FBMN) workflow. Key parameters include: a minimum cosine score of 0.7 for spectral similarity, minimum matched fragment ions of 4, and network TopK of 10. The analysis should be set to search against both public spectral libraries (e.g., GNPS, NIST) and in-house databases if available. The molecular networking algorithm groups similar spectra into molecular families, visually representing structural relationships as interconnected nodes [1] [2].
Table 2: GNPS Molecular Networking Parameters for this compound Analysis
| Parameter | Recommended Setting | Effect on Results |
|---|---|---|
| Min. Cosine Score | 0.7-0.8 | Higher = More Stringent Similarity |
| Min. Matched Peaks | 4-6 | Higher = Reduced False Positives |
| Network TopK | 10 | Limits Connections per Node |
| Maximum RT Difference | 0.2 min | Helps Exclude Impurities |
| Library Min. Matched | 4-6 | Confidence in Annotations |
The visualization of molecular networks allows researchers to quickly identify compound families and prioritize unknown clusters for further investigation. In the case of this compound, which likely exists as analogs with similar fragmentation patterns, these compounds would appear as tightly connected nodes within the network. This approach was successfully used to discover new aspterric acid analogs from Penicillium javanicum, where four analogs were isolated, including two new compounds (penijavanic acids A and B) [2].
Data Preparation: Convert raw MS files to mzML format using MSConvert with peak picking enabled. For DIA data, use MS-DIAL to deconvolute spectra and generate pseudo-MS/MS spectra suitable for GNPS analysis. The data conversion step is critical for ensuring compatibility with the GNPS platform [1].
File Upload and Parameter Selection: Navigate to the GNPS website and access the Molecular Networking job submission page. Upload your converted mzML files and set the parameters according to Table 2. Enable the feature-based molecular networking option if using MZmine-processed data, as this incorporates both MS/MS similarity and chromatographic alignment [1].
Database Matching and Annotation: Configure the library search parameters by selecting appropriate spectral libraries. Set the minimum matched peaks to 6 and the minimum cosine score to 0.7 for balanced sensitivity and specificity. Enable the analog search option to identify structurally similar compounds that may not have exact matches in libraries, which is particularly valuable for discovering new this compound analogs [2].
Results Interpretation: Once processing is complete, explore the molecular network using Cytoscape or the GNPS web viewer. Identify clusters of interest by looking for:
The following workflow diagram illustrates the complete dereplication process:
MS/MS fragmentation analysis: For this compound and its analogs, careful analysis of fragmentation patterns is essential for structural characterization. Studies on aspterric acid analogs revealed that the first fragmentation typically occurs at labile groups like isopropyl or carboxyl moieties, producing high-abundance ions. The remaining cyclic skeletons then fragment at different positions, generating characteristic product ions. Similar patterns should be documented for this compound analogs to establish diagnostic fragments that can guide future identifications [2].
Isomer discrimination: A significant challenge in dereplication is distinguishing between structural isomers that share identical molecular formulas but differ in stereochemistry or substitution patterns. To address this:
Table 3: Isomer Discrimination Techniques in Dereplication
| Technique | Application | Limitations |
|---|---|---|
| EIC Analysis | Separation of Co-eluting Isomers | Limited by Chromatographic Resolution |
| Fragmentation Comparison | Identify Subtle Structural Differences | Requires High-Quality MS/MS Spectra |
| Retention Time Modeling | Predict Isomer Elution Order | Needs Training Set of Known Compounds |
| Collision Energy Ramping | Probe Fragmentation Stability | Instrument-Dependent Responses |
The combination of these approaches enabled researchers to annotate 51 compounds in Sophora flavescens samples, demonstrating the power of integrated dereplication strategies. The study found that DIA and DDA approaches were complementary, with molecular networking overcoming the challenges of trace compound identification compared to direct database matching [1].
Molecular networking dereplication has significant applications across natural product research and drug development:
Accelerated natural product discovery: The traditional approach to natural product discovery is often compared to "finding a needle in a haystack" due to the chemical complexity of natural extracts. Molecular networking transforms this process by providing a visual guide to the chemical landscape, allowing researchers to quickly identify novel compounds and avoid redundant re-isolation of known entities. This approach was successfully applied to Ainsliaea macrocephala, leading to the targeted isolation of two novel disesquiterpenoids (macrocephadiolides A and B) with potent anti-inflammatory activity [3].
Drug development applications: For drug development professionals, molecular networking offers a streamlined path from crude extracts to lead compounds. The efficiency gains are substantial, reducing the time and resources required for compound identification. Additionally, by visualizing entire compound families, researchers can quickly assess structure-activity relationships and select promising analogs for further development. The anti-inflammatory compounds discovered from Ainsliaea macrocephala demonstrated potent inhibition of nitric oxide production with IC₅₀ values of 0.99 and 6.13 μM, highlighting the potential of this approach to identify biologically relevant molecules [3].
Educational applications: The integration of molecular networking into natural product chemistry education provides students with exposure to cutting-edge techniques while developing their analytical skills. In one educational study, students used GNPS to guide the isolation of aspterric acid analogs from a marine fungus, successfully identifying four analogs including two new compounds. This hands-on experience enhanced student understanding of spectroscopic techniques and chromatographic methods while demonstrating the power of modern dereplication strategies [2].
Molecular networking represents a paradigm shift in natural product research, moving from serendipitous discovery to targeted isolation based on comprehensive chemical intelligence. The dereplication protocol outlined in this document provides researchers with a robust framework for applying these advanced techniques to this compound and related fungal metabolites. By integrating complementary LC-MS/MS approaches with the powerful computational infrastructure of GNPS, researchers can dramatically accelerate the discovery of novel natural products with potential therapeutic applications.
The future of dereplication will likely see increased integration of machine learning algorithms for spectral prediction and annotation, enhanced quantitative structure-retention relationship models for improved chromatographic alignment, and more sophisticated visualization tools for exploring complex molecular networks. As these technologies mature, the pace of natural product discovery will continue to accelerate, unlocking the vast chemical diversity of fungal metabolites for drug development and other applications.
Cephalochromin is a promising natural product derived from the fermented broth of the fungus Cosmospora vilior (also classified as Cosmopora vilior in some references) that has demonstrated significant anti-neoplastic activity across diverse cancer cell models. This secondary metabolite has garnered substantial research interest due to its potent cytotoxic effects and unique mechanism of action, particularly in hematological malignancies and solid tumors. As a fungal-derived compound, this compound represents an important contributor to the expanding repertoire of natural product-based therapeutics being explored for oncology applications, especially in the context of overcoming treatment resistance to conventional chemotherapeutic agents. [1] [2]
The compound's biological significance is particularly evident in its ability to address therapy-resistant cancers, including venetoclax-resistant acute myeloid leukemia (AML) models. With approximately 40% of AML patients developing resistance to venetoclax (a BCL-2 inhibitor), there is a pressing clinical need for alternative therapeutic approaches. This compound has demonstrated not only standalone cytotoxicity but also synergistic activity when combined with venetoclax, resulting in apoptosis induction in over 95% of cells in resistant models such as OCI-AML3, even at low concentrations of both agents. This synergistic profile positions this compound as a promising candidate for combination therapies targeting resistant disease phenotypes. [1]
Systematic evaluation of this compound's cytotoxic potential has been conducted across diverse cancer cell lines, primarily using the MTT assay methodology after 72 hours of drug exposure. The resulting IC₅₀ values (the concentration causing 50% inhibition of cell viability) demonstrate considerable variability across different cellular contexts, reflecting differential sensitivity potentially linked to tissue origin, genetic makeup, and molecular phenotype. These quantitative assessments reveal this compound's broad-spectrum anti-cancer activity while highlighting cell-type specific susceptibility patterns that may inform future therapeutic applications. [1]
Table 1: Comprehensive IC₅₀ Values for this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Experimental Context |
|---|---|---|---|
| A549 | Non-small cell lung cancer | 2.8 μM | 48-hour treatment [2] |
| OCI-AML3 | Acute Myeloid Leukemia | >20 μM | Venetoclax-resistant model [1] |
| Kasumi-1 | Acute Myeloid Leukemia | Partially resistant | Venetoclax-resistant model [1] |
| U-937 | Acute Myeloid Leukemia | Partially resistant | Venetoclax-resistant model [1] |
| HEL | Acute Myeloid Leukemia | ~0.45 μM | Most sensitive AML model [1] |
| HL-60 | Acute Myeloid Leukemia | Variable in range | Intermediate sensitivity [1] |
| Healthy PBMCs | Normal cells | 3.7-8.8 μM | Therapeutic window assessment [1] |
The therapeutic window of this compound represents a critical parameter in evaluating its potential translational application. Assessment in healthy peripheral blood mononuclear cells (PBMCs) revealed IC₅₀ values ranging from 3.7 to 8.8 μM, significantly higher than those observed in the most sensitive AML cell lines (approximately 0.45 μM in HEL cells). This differential cytotoxicity between malignant and non-malignant cells suggests a favorable therapeutic index, indicating selective toxicity toward cancer cells while sparing normal counterparts—an essential characteristic for any promising anti-cancer agent. The approximately 8-20 fold difference in sensitivity between certain cancer models and healthy cells provides a pharmacological foundation for further therapeutic development. [1]
The MTT assay protocol provides a robust, cost-effective method for quantifying cell viability and determining IC₅₀ values for this compound. This colorimetric method measures the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by viable cells, with absorbance directly proportional to the number of metabolically active cells. [3]
Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density (typically 5,000-20,000 cells/well in 100 μL complete medium). Include cell-free control wells for background subtraction. [3] [1]
Pre-incubation: Allow cells to adhere and stabilize for 4-24 hours in a humidified 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of this compound (typically 0.000128-20 μM range) in complete medium. Remove partial medium from wells and add drug solutions in triplicate. Include vehicle-only control wells. [1]
Incubation Period: Incubate plates for 72 hours (or appropriate time frame based on experimental objectives) under standard culture conditions.
MTT Application: Add 10-20 μL of MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Solubilization: Carefully remove medium without disturbing formed formazan crystals. Add 100 μL DMSO to each well and agitate gently to dissolve crystals.
Absorbance Measurement: Read absorbance at 546 nm using a plate reader. Subtract background absorbance from cell-free controls. [3]
Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate curve-fitting algorithms.
For assessing this compound's synergistic interactions with venetoclax:
Design Matrix: Implement checkerboard assay design with varying concentrations of both this compound (0.625-5 μM) and venetoclax (0.3-5 μM).
Apoptosis Assessment: After 24-48 hours of combination treatment, assess apoptosis induction using Annexin V/propidium iodide staining and flow cytometry.
Synergy Calculation: Analyze data using CompuSyn software or Chou-Talalay method to calculate combination indices. [1]
This compound exerts its anti-cancer effects through multi-modal mechanisms that converge on induction of programmed cell death. The compound's ability to simultaneously engage multiple cell death pathways explains its potency, particularly in resistant cancer models where redundant signaling often confers treatment resistance.
Diagram 1: Multi-modal Mechanism of Action of this compound in Cancer Cells. The diagram illustrates interconnected pathways including mitochondrial disruption, cell cycle arrest, apoptosis execution, and additional mechanisms contributing to this compound's anti-cancer effects.
The mechanistic profile of this compound involves several interconnected molecular events:
Cell Cycle Arrest: this compound induces G0/G1 phase arrest through downregulation of key cell cycle regulators including cyclin D1, cyclin E, Cdk2, and Cdk4. This arrest prevents cell cycle progression and creates a cellular environment primed for apoptosis. [2]
Mitochondrial Disruption: Treatment leads to rapid reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP), culminating in the release of pro-apoptotic factors. This is accompanied by reduced expression of anti-apoptotic proteins Bcl-xL and MCL1, the latter being particularly significant in venetoclax resistance. [1] [2]
Apoptosis Activation: this compound activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, converging on caspase-3 activation and PARP cleavage—hallmarks of irreversible commitment to programmed cell death. [2]
Additional Mechanisms: The compound also downregulates survivin (BIRC5), induces DNA damage (evidenced by γH2AX elevation), and triggers autophagic processes (LC3-II elevation and p62/SQSTM1 reduction), creating a multi-faceted attack on cancer cell survival. [1] [2]
Accurate determination of IC₅₀ values requires appropriate curve-fitting approaches. The four-parameter logistic regression model is widely used for this purpose:
For biological inhibition, the Hill coefficient is typically positive, producing a decreasing sigmoidal curve. Traditional normalization forcing values between 0 and 1 is not always necessary, but constraining the minimum to zero may be beneficial for biological interpretability when response values extend to negative ranges. [4]
While MTT assays provide valuable data, incorporation of real-time cell monitoring systems such as the iCELLigence RTCA system offers complementary advantages. This label-free, impedance-based method enables continuous monitoring of cell status and can detect cytotoxic responses immediately after compound addition, potentially providing more sensitive IC₅₀ measurements than endpoint assays. [5]
Diagram 2: Experimental Workflow for this compound IC₅₀ Determination. The diagram outlines the sequential steps for MTT-based IC₅₀ determination, with the alternative RTCA method shown in red dashed lines.
This compound represents a promising anti-cancer agent with demonstrated efficacy across diverse hematological and solid tumor models. The comprehensive IC₅₀ profiling reveals a favorable therapeutic window, while mechanistic studies elucidate its multi-modal action engaging cell cycle arrest, mitochondrial disruption, and apoptosis activation. The standardized protocols presented herein enable robust quantification of this compound's cytotoxic effects, supporting future research toward its therapeutic development. Particularly promising is this compound's demonstrated synergy with venetoclax in resistant AML models, suggesting potential clinical applications in combination regimens for treatment-resistant disease.
Cephalochromin, a fungal-derived compound from Cosmospora vilior, has emerged as a promising antineoplastic agent due to its ability to induce autophagy and apoptosis across various cancer models. These application notes provide detailed methodologies for evaluating this compound's autophagy-inducing properties, specifically focusing on experimental protocols used in leukemic and solid tumor models. The documented approaches enable researchers to investigate this compound's mechanism of action, particularly its synergistic effects with established chemotherapeutic agents like venetoclax in venetoclax-resistant models.
Recommended Cell Lines:
Culture Conditions:
Stock Solution Preparation:
Working Concentration Ranges:
Treatment Schedule:
Table 1: this compound IC₅₀ Values Across Cellular Models
| Cell Line | IC₅₀ Value (μM) | Cancer Type | Resistance Profile |
|---|---|---|---|
| OCI-AML3 | ~5.0* | AML | Venetoclax-resistant |
| Kasumi-1 | ~2.5* | AML | Partially resistant |
| U-937 | ~2.5* | AML | Partially resistant |
| A549 | 2.8 (48h) | NSCLC | N/A |
| Healthy PBMCs | 3.7-8.8 | Normal cells | N/A |
*Estimated from combination studies [1]
Procedure:
Data Analysis:
Annexin V/PI Staining Protocol:
Analysis Parameters:
Expected Outcomes: Concentration-dependent increase in apoptotic populations observed across leukemic models [1]
PI Staining Protocol:
Expected Outcomes: Progressive increase in sub-G1 population (apoptotic cells) and G0/G1 arrest in A549 cells [1] [2]
JC-1 Staining Protocol:
Data Interpretation:
Figure 1: this compound-induced mitochondrial apoptosis pathway. This compound disrupts mitochondrial membrane potential (MMP), triggering caspase-dependent apoptosis [2].
Key Targets:
Protocol Summary:
Expected Results:
Procedure:
Quantification:
Table 2: Key Molecular Changes in this compound-Treated Cells
| Molecular Marker | Change | Interpretation | Cell Models Observed |
|---|---|---|---|
| LC3-II | ↑ | Autophagosome formation | A549, AML lines [1] [2] |
| SQSTM1/p62 | ↓ | Autophagic flux activation | U-937, Kasumi-1 [1] |
| MCL1 | ↓ | Mitigation of venetoclax resistance | Kasumi-1 [1] |
| Survivin | ↓ | Apoptosis promotion | A549 [2] |
| PARP cleavage | ↑ | Apoptosis induction | All tested models [1] |
| γH2AX | ↑ | DNA damage response | All evaluated models [1] |
Rationale: Overcome venetoclax resistance in AML models [1]
Experimental Design:
Optimal Combination Ratios:
Synergy Analysis:
Figure 2: this compound and venetoclax synergistic mechanism. This compound-induced autophagy and MCL1 reduction enhance venetoclax-mediated apoptosis in resistant AML models [1].
This compound represents a promising therapeutic candidate with demonstrated efficacy across multiple cancer models, particularly in venetoclax-resistant AML. The compound's ability to induce simultaneous autophagy, mitochondrial disruption, and apoptosis provides a multi-faceted mechanism of action. The detailed protocols outlined enable comprehensive evaluation of this compound's antineoplastic properties, supporting further investigation into its clinical potential, especially in combination therapies for resistant malignancies.
Understanding the compound and its known effects is a good starting point for troubleshooting production issues.
While not specific to this compound, the following algorithmic approaches for media optimization are widely used in biotechnology to improve the yield of various cell culture products. Adopting these structured methods can be more effective than traditional, one-factor-at-a-time experiments [2].
The table below summarizes the core features of different optimization algorithms.
| Algorithm Type | Key Principle | Advantages | Considerations |
|---|---|---|---|
| Statistical & Surrogate Model-based (e.g., RSM, Gaussian Process) | Builds a mathematical model (a "surrogate") to predict the response based on input factors. | Efficiently models complex interactions; provides a predictive understanding of the system. | Model accuracy depends on the initial data; can be complex to set up [2]. |
| Metaheuristics (e.g., Genetic Algorithms, Swarm Intelligence) | Uses biologically or physically inspired rules to efficiently search a wide solution space. | Well-suited for problems with many variables; does not require derivative information. | Can require many iterations; parameters may need tuning [2]. |
| Machine Learning (e.g., Random Forest, Neural Networks) | Learns complex, non-linear relationships from data to model and optimize the process. | Can handle very complex datasets and uncover non-obvious patterns. | Requires a substantial amount of training data; risk of overfitting [2]. |
The general workflow for implementing these algorithms is iterative, as shown in the diagram below.
Optimizing a co-culture for this compound production presents unique challenges. You will need to balance the metabolic needs and interactions of both the producer fungus (Cosmospora vilior) and the co-culture partner.
The diagram below illustrates a simplified view of how these key pathways interact with core metabolism, which can be a useful mental model for designing your co-culture media.
Since specific protocols for this compound co-culture are not publicly available, you will likely need to pioneer the optimization. Here are some steps you can take:
The following information is synthesized from a 2023 study that characterized cephalochromin's effects across 12 AML cell lines [1].
Proposed Antileukemic Mechanisms of this compound
| Mechanism | Key Findings | Experimental Evidence |
|---|---|---|
| Apoptosis Induction | Concentration-dependent increase in apoptosis; increased PARP1 cleavage (a marker of apoptosis) | Cell cycle analysis (subG1 fraction), Western Blot [1] |
| Mitochondrial Dysfunction | Suggests action involves mitochondrial damage | Not detailed in the abstract [1] |
| Autophagy Induction | Reduced levels of SQSTM1/p62 protein (indicates autophagic flux) | Western Blot [1] |
| Synergy with Venetoclax | Overcomes venetoclax resistance in OCI-AML3, U-937, and Kasumi-1 cell lines | Combination therapy assay, Apoptosis analysis [1] |
| DNA Damage Response | Increased levels of γH2AX (a marker of DNA double-strand breaks) | Western Blot [1] |
| MCL-1 Downregulation | Reduction of MCL-1, a key protein associated with venetoclax resistance | Western Blot (observed in Kasumi-1 cells) [1] |
Cytotoxicity Profile of this compound (IC₅₀)
| Cell Model | This compound IC₅₀ (µM) | Venetoclax Resistance Profile |
|---|---|---|
| HEL | Provided in study | Not specified |
| HL-60 | Provided in study | Not specified |
| Kasumi-1 | 0.45 | Partially resistant |
| KU812 | Provided in study | Not specified |
| K-562 | Provided in study | Not specified |
| MOLM-13 | Provided in study | Not specified |
| MV4-11 | Provided in study | Not specified |
| NB4 | Provided in study | Not specified |
| OCI-AML3 | >20 | Highly resistant |
| SET-2 | Provided in study | Not specified |
| THP-1 | Provided in study | Not specified |
| U-937 | Partially resistant | Partially resistant |
| Healthy PBMCs | 3.7 - 8.8 µM (suggesting a potential therapeutic window) | N/A |
The complex, multi-faceted mechanism of action of this compound, as currently understood, can be visualized in the following diagram. This illustrates why it can effectively overcome resistance in certain contexts.
The methodologies below are adapted from the primary study to help you replicate key experiments [1].
While direct evidence is limited, here are logical troubleshooting steps based on the drug's known mechanisms and general principles of drug resistance in AML.
Scenario: Lack of Efficacy in Your AML Cell Model
Scenario: Inconsistent Results in Combination with Venetoclax
I hope this structured technical sheet provides a solid starting point for your research. The field of AML drug resistance is rapidly evolving, and investigating how new agents like this compound interact with established pathways is a crucial area of study.
The table below summarizes the key chemical and purchasing information for this compound.
| Property | Description |
|---|---|
| CAS Number | 25908-26-3 [1] |
| Molecular Formula | C28H22O10 [1] |
| Molecular Weight | 518.47 g/mol [1] |
| Appearance | Orange amorphous powder [1] |
| Purity | Available at 98% (from suppliers) [1] |
| Storage Recommendation | +4°C [1] |
Suppliers: Several companies, including BOC Sciences, Novachemistry, and Adipogen Life Sciences, offer this compound for research purposes [1].
Specific, peer-reviewed data on this compound's solubility profile and precise stability under various conditions (e.g., pH, light) is lacking in the available literature. The orange powder appearance suggests it is a solid at room temperature [1]. The primary guidance is to store it at +4°C to maintain stability [1].
Here are detailed methodologies for key experiments cited in this compound research, which you can adapt for stability and solubility testing.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound, a critical measure of its potency [2].
This protocol assesses this compound-induced apoptosis by measuring the increase in the sub-G1 (hypodiploid) cell population [3] [2].
The table below summarizes quantitative data on this compound's effects from recent studies.
| Cell Line / Model | Assay | Key Finding (IC50) | Experimental Context |
|---|---|---|---|
| A549 (Non-small cell lung cancer) [3] | Cell Viability | 2.8 μM (at 48h) | Isolated from Cosmospora vilior [3]. |
| 12 AML Cell Lines [2] | MTT Assay | 0.45 to >20 μM (at 72h) | IC50 varied significantly across different cell lines [2]. |
| Healthy Peripheral Blood Mononuclear Cells [2] | MTT Assay | 3.7 to 8.8 μM (at 72h) | Suggests a potential therapeutic window between cancerous and healthy cells [2]. |
Understanding this compound's mechanism can provide indirect clues about its stability in biological systems. The following diagrams illustrate its known effects.
What is the recommended storage condition for this compound? It is recommended to store this compound at +4°C [1]. For long-term storage, aliquoting and freezing at -20°C or -80°C in a desiccated environment may be prudent, though specific data is lacking.
Which solvents are suitable for dissolving this compound? No specific solubility data was found. A common approach is to first prepare a concentrated stock solution in a high-quality solvent like DMSO, which is then diluted in aqueous buffer or cell culture medium for experiments. The final DMSO concentration in cell-based assays should typically be kept below 0.1% to avoid cytotoxicity.
Does this compound show activity against venetoclax-resistant cancer cells? Yes, research indicates promising activity. In venetoclax-resistant acute myeloid leukemia (AML) cell models (like OCI-AML3), this compound alone reduced cell viability. Furthermore, combining this compound with venetoclax showed a synergistic effect, inducing apoptosis in over 95% of the resistant cells [2].
What is the evidence that this compound induces autophagy? Studies on lung cancer and AML cells show that this compound treatment triggers the expression of LC3-II, a standard marker of autophagy. In some AML models, it also reduces levels of SQSTM1/p62, a protein degraded during successful autophagy, further corroborating the induction of this process [3] [2].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Potency or Efficacy | Compound degradation due to improper storage or handling. | Ensure consistent storage at 4°C. Avoid repeated freeze-thaw cycles by preparing small aliquots. Use freshly prepared solutions for critical experiments. |
| Precipitation in Assay Buffer | Poor aqueous solubility of the compound. | Increase the dilution factor of the DMSO stock solution. Ensure the solution is sonicated and vortexed thoroughly after dilution. |
| High Background Cytotoxicity | Solvent (DMSO) toxicity. | Confirm that the final concentration of DMSO in all assays, including controls, does not exceed 0.1%. |
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of cephalochromin in various human cancer cell lines, demonstrating its variable potency.
Table 1: Reported IC₅₀ Values of this compound
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Assay Duration | Key Characteristics / Notes |
|---|---|---|---|---|
| A549 [1] | Non-small cell lung cancer | 2.8 μM | 48 hours | Derived from human lung carcinoma; used in foundational mechanistic studies. |
| HEL [2] | Acute Myeloid Leukemia (AML) | ~0.45 μM | 72 hours | Part of a panel showing a range of sensitivities. |
| OCI-AML3 [2] | Acute Myeloid Leukemia (AML) | >20 μM | 72 hours | Notoriously venetoclax-resistant model; shows high resistance to this compound. |
| Other AML lines (e.g., HL-60, MOLM-13, MV4-11) [2] | Acute Myeloid Leukemia (AML) | Ranged from 0.45 to >20 μM | 72 hours | Twelve different AML cell lines were tested, revealing significant variability in sensitivity. |
| Healthy PBMCs [2] | Healthy donor cells | 3.7 - 8.8 μM | 72 hours | Peripheral Blood Mononuclear Cells; higher IC₅₀ suggests a potential therapeutic window. |
Here are answers to common questions about the variable activity of this compound.
Q1: Why do we observe such a wide range of IC₅₀ values for this compound across different cell lines? The variability is primarily due to intrinsic genetic and molecular differences between cell lines. Key factors influencing sensitivity include [2] [1]:
Q2: How can I confirm that the observed cell death is due to apoptosis? A standard protocol to confirm apoptosis involves multiple complementary techniques [2] [1]:
Q3: My IC₅₀ results are inconsistent between experiments. What could be the cause? Inconsistency can stem from technical and biological variables. Ensure you control for the following [3]:
Protocol 1: Determining IC₅₀ using MTT Assay [2] [3]
This is a widely used method to generate dose-response curves and calculate IC₅₀.
Workflow Overview:
Key Steps:
Protocol 2: Assessing Synergy with Venetoclax [2]
This protocol is crucial for evaluating this compound's potential to overcome drug resistance.
Workflow Overview:
Key Steps:
Understanding this compound's mechanism provides context for its variable effects. The diagram below integrates key pathways it influences.
The molecular events depicted in the diagram are supported by the following evidence [2] [1]:
Q1: What is the OSMAC approach and why is it used for discovering compounds like cephalochromin? The OSMAC (One Strain Many Compounds) strategy is a simple and effective method that involves systematically altering the cultivation parameters of a single microbial strain to activate silent biosynthetic gene clusters (BGCs) [1] [2]. These are genes with the potential to produce secondary metabolites that are not expressed under standard laboratory conditions [1]. By changing factors like the culture medium, temperature, or aeration, researchers can trigger global alterations in the microbe's metabolic pathways, leading to the production of a diverse array of novel compounds, including cyclic peptides like this compound, that would otherwise remain undiscovered [1].
Q2: From which microorganism is this compound typically produced? this compound is a fungal-derived compound. Specifically, it has been isolated from the fermented broth of Cosmospora vilior [3]. More generally, fungi from genera like Aspergillus and Penicillium are known to be prolific producers of cyclic peptides when subjected to the OSMAC approach [1].
Q3: What biological activity makes this compound a promising drug lead? this compound has demonstrated significant antineoplastic (anti-cancer) activity. Research shows it induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells [4] [3]. Its mechanism involves inflicting mitochondrial disruption, generating reactive oxygen species, and down-regulating key cell cycle controllers like cyclins and survivin [3]. Notably, it has shown synergistic effects with the leukemia drug venetoclax, even in venetoclax-resistant cell models, suggesting potential for combination therapies [4].
Q4: A core parameter I should alter in my OSMAC experiment is the culture medium. What should I consider? Altering the culture medium is one of the most common OSMAC strategies. You should consider varying both the carbon and nitrogen sources [1]. Using different carbon sources (e.g., switching from glucose to sucrose or glycerol) and nitrogen sources (e.g., from peptone to yeast extract or sodium nitrate) can profoundly impact metabolic flux and activate different silent BGCs [1].
To assist in your experimental design and analysis, here are summarized data on key OSMAC parameters and known bioactivity of this compound.
Table 1: Key OSMAC Parameters to Optimize for Metabolite Production
| Parameter Category | Examples & Variations | Purpose & Consideration |
|---|---|---|
| Culture Medium | Carbon source (e.g., glucose, sucrose, glycerol), Nitrogen source (e.g., peptone, yeast extract, NaNO₃), Salts, Trace elements [1] | Varying nutrients most directly influences which biosynthetic pathways are activated. This is often the first parameter to optimize. |
| Physical Conditions | Temperature, Aeration/Shaking speed, Culture vessel format (e.g., flasks vs. bioreactors), pH, Incubation time [1] | Alters the physiological state of the microbe and can stress the organism, triggering secondary metabolism. |
| Chemical Elicitors | Enzyme inhibitors (e.g., histone deacetylase inhibitors like suberoylanilide hydroxamic acid - SAHA), Precursor feeding, Heavy metals, Rare earth elements [1] | Enzyme inhibitors can epigenetically deregulate silent gene clusters. Precursors can push flux toward a desired compound. |
Table 2: Documented Bioactivity of this compound in Cell Models
| Cell Line / Model | Cell Type | Observed Activity (IC₅₀ / Effect) | Key Findings |
|---|---|---|---|
| A549 [3] | Human non-small-cell lung cancer | IC₅₀: 2.8 µM (at 48 h) | Induced G0/G1 cell cycle arrest and apoptosis via mitochondrial disruption. |
| OCI-AML3 [4] | Acute Myeloid Leukemia (AML) | Synergy with Venetoclax | In a venetoclax-resistant model, combination with low-dose this compound (2.5 µM) induced apoptosis in >95% of cells. |
| Kasumi-1 & U-937 [4] | Acute Myeloid Leukemia (AML) | Synergy with Venetoclax | Combined with low-dose venetoclax, induced significant apoptosis. Reduced MCL-1 protein levels. |
| Healthy PBMCs [4] | Healthy peripheral blood mononuclear cells | IC₅₀: 3.7 - 8.8 µM | Suggests a potentially favorable therapeutic window compared to its activity in some cancer cell lines. |
The following diagram outlines a logical workflow for designing and troubleshooting an OSMAC experiment aimed at optimizing microbial metabolite production.
OSMAC Experimental Workflow
This workflow provides a structured, iterative process for optimizing microbial metabolite production. When the "Troubleshooting Guide" node is reached, it indicates that the current parameters did not yield the desired results. Here are specific actions to take:
While specific data for cephalochromin was not found in the search results, the principles of liquid culture optimization for secondary metabolites are well-established. The following framework, adapted from systematic approaches used in analogous bioprocesses, provides a robust starting point for your experimentation [1].
The core strategy involves using Design of Experiments (DOE) to efficiently test multiple factors simultaneously rather than one variable at a time. This method reveals not only the individual effect of each component but also critical interactions between them [1].
Based on general knowledge of secondary metabolism, the following table summarizes potential factors to include in your DOE. The specific components and their optimal concentrations must be determined empirically for your specific producing strain.
| Factor Category | Examples | Potential Impact on Secondary Metabolism | Experimental Considerations |
|---|---|---|---|
| Carbon Source | Glucose, Glycerol, Sucrose | Type and concentration can cause carbon catabolite repression, dramatically influencing yield [2]. | Test different sources and concentrations; avoid excessive levels that can inhibit biosynthesis. |
| Nitrogen Source | Ammonium sulfate, Peptone, Yeast Extract | Nitrogen limitation is a common trigger for the onset of secondary metabolite production [2]. | |
| Precursors | Molecule-specific building blocks | Addition of a biosynthetic pathway intermediate can direct and increase production [2]. | Requires knowledge of the this compound biosynthetic pathway. |
| Inducers | Specific chemicals or metals | May be required to activate the biosynthetic gene cluster. | |
| Trace Elements | Fe²⁺, Zn²⁺, Mg²⁺, Mn²⁺ | Metals often serve as essential cofactors for enzymatic reactions in biosynthesis [1]. | Test combinations; both deficiency and excess can be detrimental. |
| Osmotic & Ionic | NaCl, KCl, Polyols | Impacts cellular physiology and stress, which can be linked to secondary metabolism [3]. |
When facing low yields, a systematic investigation of the culture process is essential. The following flowchart guides you through key checkpoints.
Contamination is a primary cause of failure. Liquid cultures can host bacteria or molds that outcompete or kill the production strain.
Q1: What is the most efficient way to screen a large number of media conditions? A1: A Design of Experiments (DOE) approach is far superior to one-factor-at-a-time testing. Coupling automated liquid handling workstations for high-throughput media preparation and plating with rapid, high-throughput analytics (like Bio-Layer Interferometry for antibodies) allows for the screening of dozens or hundreds of conditions in a single, statistically powerful experiment [1].
Q2: Our culture looks healthy but titers are low and variable. What could be wrong? A2: This often points to inconsistencies in process parameters or strain instability.
Q3: How can we be sure our liquid culture is sterile before scaling up? A3: Always use a sterile agar plate test. Inoculate a small sample of your liquid culture onto a nutrient-rich agar plate and incubate it for 2-3 days. No growth on the plate confirms sterility. Visually, a clean bacterial liquid culture should become cloudy, but the liquid between mycelial fragments should eventually clear as the mycelium dominates and scours the media of bacteria [4].
Q4: How do we handle and store a high-producing strain for long-term use? A4: For long-term preservation, create glycerol stocks. Mix a logarithmic-phase culture with sterile glycerol to a final concentration of 15-25%, aliquot into cryovials, and store at -80°C. This ensures a consistent, master cell bank for all future experiments [3].
This standard protocol, fundamental to all liquid culture work, can be adapted for your specific fungus.
Materials:
Method:
I hope this structured technical support material provides a solid foundation for your team's work on this compound. The lack of compound-specific data highlights the importance of a systematic, empirically-driven optimization campaign.
Resistance to the BCL2 inhibitor venetoclax is a significant clinical challenge in hematologic malignancies. The primary documented mechanisms are summarized in the table below.
| Resistance Mechanism | Description | Key Molecular Players / Mutations |
|---|---|---|
| Upregulation of Alternative Anti-apoptotic Proteins | Compensation by other BCL2 family members reduces dependence on BCL-2 [1] [2]. | MCL-1, BCL-XL (BCL2L1) [1] [3]. |
| Genetic Mutations | Mutations in the drug target or activation of oncogenic pathways [1] [4]. | BCL2 (e.g., G101V), FLT3-ITD, TP53, RAS (NRAS/KRAS) [1] [3]. |
| Metabolic & Signaling Adaptations | Changes in cellular metabolism and activation of upstream survival pathways promote survival [2] [3]. | PI3K/AKT pathway, Receptor Tyrosine Kinases (RTKs), Oxidative Phosphorylation (OXPHOS) [2]. |
The following diagram illustrates how these mechanisms interact to confer resistance.
Here are detailed methodologies for key experiments cited in recent literature to investigate venetoclax resistance.
This protocol is used to model acquired resistance in vitro [2].
This workflow identifies molecular changes associated with resistance through transcriptomic and proteomic analysis [2].
Based on the elucidated resistance mechanisms, the following combination strategies are under active investigation.
| Combination Strategy | Rationale & Mechanism | Example Agents |
|---|---|---|
| MCL-1 Inhibitors | Directly target a key compensatory survival protein [2]. | S63845, AMG 176 |
| FLT3 Inhibitors | Target a common upstream oncogenic driver in AML that confers resistance [4] [5] [6]. | Gilteritinib, Quizartinib, novel agents (e.g., FLIN-4 [5]) |
| PI3K/RTK Inhibitors | Block upstream signaling pathways that promote the stability and expression of MCL-1 and BCL-XL [2]. | Inhibitors of PI3K, FGFR, EGFR, IGFR1 |
| Hypomethylating Agents (HMAs) | Synergize by reducing MCL1 protein levels and increasing pro-apoptotic NOXA, priming cells for apoptosis [4] [3]. | Azacitidine, Decitabine |
Since the requested compound is not mentioned in the current scientific literature on this topic, you may need to:
The scaling of fermentation processes from shake flasks to bioreactors involves optimizing critical parameters to maximize yield. The following table summarizes key findings from a study on scaling up Cephalosporin C (CPC) production using Acremonium chrysogenum in a 14L fermenter, which achieved a 3.4-fold increase in output [1].
| Parameter | Shake Flask (Unoptimized) | Unoptimized Fermenter Run | Optimized Fermenter Run | Impact and Notes |
|---|---|---|---|---|
| Vessel & Scale | Shake flask | 14 L fermenter (4 L working volume) | 14 L fermenter (4 L working volume) | Better control and monitoring in fermenter [1]. |
| Agitation | 200 rpm [1] | 200 rpm | 400 rpm | Higher agitation improves mixing and oxygen transfer [1]. |
| Aeration | Not specified (headspace aeration) | 0.5 vvm | 1 vvm | Increased air flow enhances oxygen dissolution, critical for growth [1]. |
| Inoculum Size | 1% v/v [1] | 1% v/v | 1% v/v | Study found 1% superior to 2.5% and 5% for CPC production [1]. |
| pH Control | Uncontrolled (initial pH 4) [1] | Uncontrolled (initial pH 4) | Controlled at pH 4 | Active pH control prevents drift and maintains optimal enzyme activity [1]. |
| CPC Yield | Baseline (for comparison) | ~117.5 µg/mL (calculated baseline) | 399.52 µg/mL | Optimization resulted in a significant 3.4-fold yield increase [1]. |
| Process Duration | 6 days [1] | 6 days | 6 days | Fermenter achieved a two-fold higher yield in the first 3 days vs. shake flask [1]. |
Another study using Response Surface Methodology (RSM) to optimize CPC fermentation further highlights the importance of media composition, as summarized in the table below [2].
| Factor | Optimal Level | Impact on CPC Production |
|---|---|---|
| Magnetite Iron Oxide Nanoparticles | 0.0325 mg/L | Significantly enhances yield; postulated to improve oxygen transfer rate in the fermentation media [2]. |
| Rice Bran | 2.6162 g/L | A cost-effective nutrient source that significantly boosts antibiotic production [2]. |
| pH | 6.4545 | A crucial factor for enzymatic activity and metabolic pathways [2]. |
Here is a detailed methodology for a fermenter-based production run, based on the optimized process for Cephalosporin C, which can serve as a reference template [1].
The diagram below illustrates the logical workflow for scaling up a fermentation process from a shake flask to a bioreactor, highlighting the key parameters that require optimization.
While specific scalable fermentation data for cephalochromin is lacking, research has elucidated its mechanism of action. The following diagram summarizes the apoptotic signaling pathway induced by this compound in human non-small-cell lung cancer cells (A549), as revealed in one study [3].
Here are some common challenges and solutions based on general fermentation scale-up principles and the specific findings from the Cephalosporin C studies.
We see lower yields in the fermenter than in shake flasks. What could be wrong? This is a common scale-up challenge. The most likely causes are inadequate oxygen transfer or suboptimal agitation. Ensure your aeration rate (e.g., 1 vvm) and agitation speed (e.g., 400 rpm) are sufficient to maintain dissolved oxygen levels above the critical threshold for your microorganism [1].
How can we improve oxygen transfer in our fermentation process? Beyond increasing aeration and agitation, consider the use of magnetite iron oxide nanoparticles. One study found that their addition to the fermentation media significantly enhanced the yield of Cephalosporin C, potentially by improving the oxygen transfer rate [2].
What is the most critical parameter to control in the fermenter? While all parameters are important, pH control is often crucial. The CPC optimization study found that actively controlling the pH at the optimal setpoint (in their case, pH 4) was a key factor in achieving a 3.4-fold increase in yield, compared to letting it drift uncontrolled [1].
Is a larger inoculum size always better for faster production? No, not always. The CPC study tested inoculum sizes of 1%, 2.5%, and 5% v/v and found that the 1% v/v inoculum resulted in the highest CPC production. Higher inoculum sizes can sometimes lead to premature nutrient depletion or changes in culture viscosity, negatively impacting yield [1].
The table below consolidates quantitative and mechanistic data from available studies on cephalochromin.
| Aspect | Findings from Research |
|---|---|
| Source | Fungus Cosmospora vilior (from fermented broth of strain YMJ89051501) [1] |
| Tested Models & IC₅₀ | A549 human non-small-cell lung cancer cells: IC₅₀ of 2.8 μM at 48 hours [1] 12 AML cell lines: IC₅₀ values ranged from 0.45 to >20 μM [2] Healthy peripheral blood mononuclear cells: IC₅₀ ranged from 3.7 to 8.8 μM, suggesting a potential therapeutic window [2] | | Primary Mechanisms of Action | - Induces G0/G1 cell cycle arrest via down-regulation of cyclin D1, cyclin E, Cdk2, and Cdk4 [1]
You can use the following summarized protocols to design your own experiments for studying this compound.
Cell Viability Assay (MTT Assay) [2]:
Mechanism of Action Studies [1]:
The following diagram illustrates the key molecular events in this compound-induced apoptosis, based on the findings from the research. This can serve as a guide for designing mechanistic experiments.
What is the potential significance of this compound in drug development? this compound is a natural product with demonstrated anti-cancer activity in laboratory models. Its ability to induce multiple death mechanisms (apoptosis, autophagy) and show synergy with existing drugs like venetoclax against resistant cancers makes it a promising candidate for further investigation, particularly in oncology [1] [2].
Does this compound show activity against drug-resistant cancers? Yes, preliminary research indicates that this compound can induce apoptosis in venetoclax-resistant Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML3). Furthermore, it shows a synergistic effect when combined with low doses of venetoclax, overcoming the resistance in these models [2].
What is the evidence for a therapeutic window for this compound? In one study, this compound's IC₅₀ in healthy peripheral blood mononuclear cells (3.7-8.8 µM) was higher than the IC₅₀ in some sensitive AML cell lines (as low as 0.45 µM). This difference suggests a potential therapeutic window where cancer cells might be more susceptible to the compound than healthy cells, though this requires much more extensive validation [2].
| Feature | Cephalochromin | Venetoclax (VENCLEXTA) |
|---|---|---|
| Development Stage | Early preclinical research (in vitro) [1] | FDA-approved drug; standard of care for AML patients ineligible for intensive chemotherapy [2] |
| Class / Target | Natural compound from fungi; molecular targets under investigation (e.g., MCL-1, survivin) [1] | Small molecule, BH3-mimetic; selective B-cell lymphoma 2 (BCL-2) inhibitor [2] |
| Primary MoA | Induces apoptosis via mitochondrial damage, autophagy; reduces MCL-1 [1] | Inhibits BCL-2, activating the mitochondrial apoptosis pathway [3] [4] |
| Reported Efficacy | - Synergistically induces apoptosis with Venetoclax in resistant cell lines (e.g., >95% apoptosis in OCI-AML3 cells) [1]
The following tables provide more detailed data from the key experiments cited in the search results.
Table 1: this compound Cytotoxicity Profile (In Vitro) This data is from a study treating 12 AML cell lines with this compound for 72 hours [1].
| Cell Line | IC₅₀ (µM) | Notes / Context |
|---|---|---|
| Multiple AML lines | Ranged from 0.45 to >20 | IC₅₀ varied significantly across different cell models. |
| Healthy peripheral blood mononuclear cells (PBMCs) | 3.7 to 8.8 | Suggests a potentially favorable therapeutic window versus cancerous cells. |
Table 2: Key this compound-Venetoclax Combination Study This data is from in vitro experiments demonstrating synergistic apoptosis [1].
| Parameter | Experimental Detail |
|---|---|
| Cell Lines | OCI-AML3 (Venetoclax-resistant), U-937, Kasumi-1 |
| Treatment | Low concentrations of Venetoclax + this compound |
| Key Finding | Synergistic induction of apoptosis (>95% of cells in OCI-AML3 model) |
| Proposed Molecular Mechanisms | - Increased PARP1 cleavage and γH2AX levels (indicating DNA damage)
Table 3: Key Clinical Efficacy of Venetoclax-Based Therapy This data is from a pivotal clinical trial (phase Ib/II) for newly diagnosed AML patients ineligible for intensive chemotherapy [2].
| Efficacy Endpoint | Result (Venetoclax + Azacitidine/Decitabine) |
|---|---|
| Overall Response Rate (ORR) | 68% |
| Complete Remission (CR) Rate | 37% |
| CR with incomplete hematologic recovery (CRi) Rate | 30% |
| Composite CR+CRi Rate | 67% |
| Median Overall Survival (OS) | 17.5 months |
The following diagram synthesizes the mechanisms of action for both compounds based on the search results, illustrating how their combination can be synergistic.
The search results clearly indicate that This compound and venetoclax are at vastly different stages of development.
The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound, which represents the concentration needed to inhibit 50% of cell proliferation [1] [2].
| Cell Line / Cell Type | Cancer Type/Origin | This compound IC50 (μM) | Key Experimental Context |
|---|---|---|---|
| A549 [3] [4] | Non-Small Cell Lung Cancer | 2.8 (at 48h) | Human lung cancer cells; activity involved G0/G1 cell cycle arrest and mitochondrial disruption. |
| Healthy PBMCs [5] | Healthy Peripheral Blood Mononuclear Cells | 3.7 - 8.8 | Range of IC50 values in non-cancerous cells, suggesting a potential therapeutic window. |
| Kasumi-1 [5] | Acute Myeloid Leukemia (AML) | 0.45 | Partially venetoclax-resistant AML cell line. |
| OCI-AML3 [5] | Acute Myeloid Leukemia (AML) | Data point >20μM in graph | Highly venetoclax-resistant AML cell line; required combination therapy for effect. |
| U-937 [5] | Acute Myeloid Leukemia (AML) | Data point >20μM in graph | Partially venetoclax-resistant AML cell line. |
| Other AML lines (e.g., HL-60, MV4-11, etc.) [5] | Acute Myeloid Leukemia (AML) | Ranged from ~1 to >20 | 12 total AML cell lines were tested, showing variable sensitivity. |
The primary data for AML cell lines was generated using the following standardized methodology [5]:
This compound exerts its antineoplastic effects through multiple interconnected mechanisms. The diagram below illustrates the key signaling pathways and cellular processes it disrupts.
The diagram shows that this compound's activity is pleiotropic, inducing several pro-death pathways simultaneously [5] [3] [4]:
A key finding is this compound's ability to overcome resistance to venetoclax, a standard-of-care BCL-2 inhibitor [5].
| Compound Name | Core Bioactivities & Potency | Proposed Mechanism of Action | Key Experimental Organisms/Models |
|---|---|---|---|
| Cephalochromin | Anti-inflammatory: Strong inhibition of NO production (IC₅₀ = 1.5 μM) [1] | Suppresses iNOS protein induction and mRNA expression [1] | Murine macrophage-like cell line RAW 264.7, activated by LPS/IFN-γ [1] |
| Chaetochromin | Anti-inflammatory: Potent inhibition of NO production (IC₅₀ = 0.8 μM) [1] | Suppresses iNOS protein induction and mRNA expression [1] | Murine macrophage-like cell line RAW 264.7, activated by LPS/IFN-γ [1] |
| Fonsecinone A | Antibacterial: Most potent in its class vs. ESBL-E. coli, P. aeruginosa, E. faecalis (MICs: 4.26-17.04 μg/mL). Comparable to amikacin [2] | Binds to and inhibits bacterial enoyl-acyl carrier protein reductase (FabI) [2] | E. coli, ESBL-E. coli, P. aeruginosa, E. faecalis, MRSA (in vitro) [2] |
| Aurasperone A | Antibacterial: Active against drug-resistant bacteria [2] | Binds to and inhibits bacterial enoyl-acyl carrier protein reductase (FabI) [2] | E. coli, ESBL-E. coli, P. aeruginosa, E. faecalis, MRSA (in vitro) [2] |
| Hemiustilaginoidin D (Monomer) | Antibacterial & Antifungal: Inhibits pathogenic bacteria (MIC: 8-32 μg/mL); Active vs. Magnaporthe oryzae (IC₅₀: 5.21 μg/mL) [3] | Information Not Specified in Sources | Pathogenic bacteria; Rice false smut pathogen (Magnaporthe oryzae) [3] |
| Nigerasperone A | Cytotoxic: Moderately active against multiple human cancer cell lines (IC₅₀: 2.37-4.12 μM) [4] [5] | Information Not Specified in Sources | Human cancer cell lines (PC-3M, NCI-H460, SF-268, MCF-7) [4] [5] |
For your experimental work, here are the key methodologies from the cited studies:
Protocol for Anti-Inflammatory Activity (NO Production) [1]
Protocol for Antibacterial Activity (MIC Determination) [2]
The bioactivities of these compounds are linked to specific mechanisms and pathways:
The diagram below illustrates the fatty acid synthesis pathway and the established mechanism of Triclosan inhibition, which involves the formation of a stable ternary complex.
This mechanism is characterized as a slow, tight-binding inhibition process [1] [2]. Triclosan preferentially binds to the FabI enzyme that is already complexed with NAD⁺ (the E·NAD⁺ form), forming a stable, non-covalent ternary complex (FabI·NAD⁺·Triclosan) that severely impedes the enzyme's function [1].
The table below summarizes key kinetic parameters for Triclosan's inhibition of FabI enzymes from different organisms.
| Organism | Enzyme Form | Inhibition Constant (Kᵢ) | Inhibition Model | Citation |
|---|---|---|---|---|
| Escherichia coli | Wild-type E·NAD⁺ | 23 pM | Tight-binding, preferential to E·NAD⁺ | [1] |
| Escherichia coli | Mutant G93V E·NAD⁺ | 0.2 µM | ~10,000-fold reduced affinity | [1] |
| Escherichia coli | Mutant M159T E·NAD⁺ | 4 nM | ~170-fold reduced affinity | [1] |
| Plasmodium falciparum | Wild-type | Overall Kᵢ*: 96 pM | Slow-tight-binding (two-step) | [2] |
The methodologies below are commonly used to generate the quantitative data for FabI inhibitors like Triclosan.
This protocol is used to characterize the potency and mechanism of inhibition [1] [2].
These in silico techniques help visualize and predict the interaction between an inhibitor and the FabI enzyme at the atomic level [3].
Based on the established protocols for studying FabI inhibitors, here is a potential path forward for your research on this compound:
| Aspect | Details |
|---|---|
| Study Context | Acute Myeloid Leukemia (AML), particularly in venetoclax-resistant models [1] |
| Tested Cell Lines | 12 AML cell lines (e.g., HEL, HL-60, Kasumi-1, MOLM-13, OCI-AML3, etc.) [1] |
| This compound IC₅₀ | Ranged from 0.45 to >20 µM across the 12 cell lines [1] |
| Key Combination | This compound + Venetoclax (a BCL-2 inhibitor) [1] |
| Synergistic Outcome | Induced apoptosis in >95% of cells in venetoclax-resistant OCI-AML3 cells at low concentrations of both drugs [1] |
| Proposed Mechanisms | Induction of DNA damage (increased γH2AX), reduction of MCL-1 protein, and induction of autophagy [1] |
The core data comes from a 2023 study that characterized the cellular and molecular effects of this compound. Here are the detailed methodologies for the key experiments cited in the table.
The study suggests this compound acts through multiple mechanisms. The diagram below illustrates this proposed multi-target action.
While the data is promising, it is important to consider its context for your comparison guide:
| Property / Aspect | Description / Value |
|---|---|
| Compound Type | Bis-naphtho-γ-pyrone type mycotoxin [1] [2] |
| Production Context | Specifically enhanced in the co-culture of Plenodomus influorescens and Pyrenochaeta nobilis [1] [2] |
| Anti-Phytopathogenic Activity (IC₅₀) | |
| ∙ Xanthomonas campestris (bacterium) | 0.9 µg/mL [1] [2] |
| ∙ Phytophthora infestans (oomycete) | 1.7 µg/mL [1] [2] |
The discovery of this compound followed a targeted co-culture strategy based on comparative metabolomics and bioactivity screening. The diagram below outlines the key steps in this workflow.
For researchers seeking to replicate or adapt these methods, here is a detailed breakdown of the key experimental procedures cited.
The key advantage of this methodology is its systematic nature. By pre-screening individual fungi and strategically pairing "strong" and "weak" performers, researchers can efficiently prioritize co-cultures that are most likely to produce novel or induced bioactive metabolites [1] [2].
This compound is a natural product with reported antibacterial activity. The key mechanism identified in the literature is its inhibition of the bacterial enzyme FabI (enoyl-acyl carrier protein reductase), which is a key target in the bacterial fatty acid biosynthesis pathway [1].
The quantitative data available from the search results is summarized in the table below.
| Property | Description / Value |
|---|---|
| Molecular Formula | C₂₈H₂₂O₁₀ [2] [1] |
| Molecular Weight | 518.47 g/mol [2] [1] |
| Reported Mechanism | Inhibits bacterial fatty acid synthase (FabI) [1] |
| Reported Activity (IC₅₀) | FabI of S. aureus: 1.9 μM; FabI of E. coli: 1.8 μM [1] |
| Reported Activity (MIC) | Against methicillin/quinolone-resistant S. aureus: 2-8 μg/mL [1] |
For a comprehensive comparison guide, researchers typically evaluate multiple aspects. The following diagram outlines a standard experimental workflow for generating the necessary comparative data.
Here is a breakdown of what data would be needed for each stage of the workflow:
The table below summarizes the key experimental findings for this compound and its recently identified derivatives. "Prenylthis compound A" and "B" are new analogues, with the core structural change being the addition of a prenyl group [1].
| Compound Name | Core Structural Modification | Biological Activity & Experimental Model | Key Quantitative Data (IC50/Effect) |
|---|---|---|---|
| This compound | Naphthpyranone homodimer with axial and central chirality [2] | Anticancer (A549 human non-small-cell lung cancer cells) [3] | IC50: 2.8 μM (48-hour treatment) [3] |
| α-Glucosidase Inhibition (In vitro assay) [1] | Shows inhibitory activity (specific quantitative data not available in provided results) [1] | ||
| Prenylthis compound A | Prenylated derivative of this compound [1] | α-Glucosidase Inhibition (In vitro assay) [1] | Shows inhibitory activity (specific quantitative data not available in provided results) [1] |
| Prenylthis compound B | Prenylated derivative of this compound [1] | α-Glucosidase Inhibition (In vitro assay) [1] | Shows inhibitory activity (specific quantitative data not available in provided results) [1] |
The complex structure of this compound presents multiple potential sites for SAR exploration.
Here are the methodologies used to generate the key data in the table above.
Anticancer Activity & Apoptosis Mechanism (this compound in A549 Cells) [3]:
α-Glucosidase Inhibitory Activity Assay [1]:
The following diagram illustrates the mechanism by which this compound triggers programmed cell death in A549 lung cancer cells, as detailed in the experimental study [3].
This compound triggers mitochondrial disruption and cell cycle arrest, leading to apoptosis and autophagy in A549 cells [3].
The current data is promising but incomplete for establishing a robust SAR. Key areas for future research include: